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  • Product: 2-Methyl-4-nitro-1-phenoxybenzene
  • CAS: 171349-95-4

Core Science & Biosynthesis

Foundational

Molecular Architecture and Synthetic Utility of 2-Methyl-4-nitro-1-phenoxybenzene

A Technical Guide for Researchers and Drug Development Professionals Executive Summary In modern medicinal chemistry and agrochemical development, functionalized biaryl ethers serve as critical structural motifs. 2-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

In modern medicinal chemistry and agrochemical development, functionalized biaryl ethers serve as critical structural motifs. 2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) is a highly versatile building block characterized by a unique electronic dichotomy between its two aromatic rings. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its molecular weight, structural properties, and laboratory-scale synthesis. Furthermore, we will explore its proven utility in advanced regioselective functionalization methodologies, specifically in the synthesis of active pharmaceutical ingredients (APIs) like the anticoccidial drug Toltrazuril.

Molecular Structure & Physicochemical Profiling

Structural and Electronic Analysis

The molecular structure of 2-Methyl-4-nitro-1-phenoxybenzene consists of two distinct aromatic systems linked by an ether oxygen.

  • Ring A (Nitro-toluene moiety): The presence of the nitro group at the para position relative to the ether linkage exerts strong electron-withdrawing inductive (-I) and mesomeric (-M) effects. This significantly depletes electron density on Ring A. The methyl group at the ortho position provides slight steric hindrance and weak electron donation (+I).

  • Ring B (Phenoxy moiety): The ether oxygen donates lone-pair electron density into Ring B via resonance (+M effect), rendering this unsubstituted phenyl ring highly electron-rich and susceptible to electrophilic aromatic substitution (EAS).

This "push-pull" electronic environment across the ether bridge dictates the molecule's reactivity, making Ring B the exclusive target for downstream electrophilic functionalization [1].

Quantitative Data Summary

The precise calculation of the molecular weight and related physicochemical properties is foundational for stoichiometric calculations in high-throughput synthesis. The data below is aggregated from authoritative chemical databases [2].

PropertyValueScientific Rationale / Source
IUPAC Name 2-Methyl-4-nitro-1-phenoxybenzeneStandardized nomenclature.
CAS Registry Number 171349-95-4Unique numerical identifier [2].
Molecular Formula C₁₃H₁₁NO₃Derived from structural composition.
Molecular Weight 229.23 g/mol Calculated sum of atomic weights: (13×12.011) + (11×1.008) + (14.007) + (3×15.999).
Monoisotopic Mass 229.073893 DaCritical for high-resolution mass spectrometry (HRMS) validation [2].
Topological Polar Surface Area (TPSA) 55.1 ŲIndicates moderate membrane permeability, relevant for API design.
SMILES String CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2Used for cheminformatics and computational modeling.

De Novo Synthesis via Nucleophilic Aromatic Substitution (SₙAr)

To utilize 2-Methyl-4-nitro-1-phenoxybenzene in drug development, scientists must first synthesize the core scaffold. The most efficient and self-validating method is a Nucleophilic Aromatic Substitution (SₙAr).

Mechanistic Causality

The SₙAr reaction requires an electron-deficient aromatic ring with a good leaving group. We utilize 1-fluoro-2-methyl-4-nitrobenzene as the electrophile. Fluoride is an exceptional leaving group in SₙAr because its high electronegativity strongly polarizes the C-F bond, accelerating the initial nucleophilic attack. The para-nitro group is mechanistically essential; it stabilizes the negative charge of the intermediate Meisenheimer complex via resonance, lowering the activation energy of the transition state.

G Phenol Phenol (Nucleophile Precursor) Phenoxide Phenoxide Anion (Active Nucleophile) Phenol->Phenoxide + Base Base K2CO3 Base (Deprotonation) Base->Phenoxide Complex Meisenheimer Complex (Transition State) Phenoxide->Complex Attack at C-F Electrophile 1-Fluoro-2-methyl-4-nitrobenzene (Electrophile) Electrophile->Complex SNAr Product 2-Methyl-4-nitro-1-phenoxybenzene (Target Compound) Complex->Product - F- (Leaving Group)

SNAr Synthesis Pathway of 2-Methyl-4-nitro-1-phenoxybenzene.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-process controls (IPCs) ensure that each mechanistic step has occurred before proceeding.

  • Reagent Preparation: Dissolve 1-fluoro-2-methyl-4-nitrobenzene (1.00 mmol) and phenol (1.10 mmol) in anhydrous acetonitrile (2 mL).

    • Causality: Anhydrous acetonitrile is a polar aprotic solvent. It solvates the cations (K⁺) while leaving the phenoxide anion "naked" and highly nucleophilic, significantly increasing reaction kinetics.

  • Base Activation: Add finely powdered potassium carbonate (K₂CO₃, 3.00 mmol) to the solution.

    • Causality: K₂CO₃ is a mild, insoluble base that slowly deprotonates the phenol to generate the active phenoxide nucleophile. This heterogeneous basic environment prevents unwanted side reactions (like ether cleavage) that stronger bases (e.g., NaH) might induce.

  • Thermal Activation: Stir the reaction mixture at 80 °C for 24 hours.

    • Causality: The ortho-methyl group introduces steric hindrance around the C-F bond. Heating to 80 °C provides the necessary thermal energy to overcome this steric barrier and form the Meisenheimer complex.

    • Self-Validation: Monitor via TLC (Hexane:EtOAc 8:2). The disappearance of the fluorinated starting material confirms complete conversion.

  • Workup and Isolation: Concentrate the mixture in vacuo, dilute with water (10 mL), and extract with ethyl acetate (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash column chromatography to yield the pure product.

Downstream Functionalization in Drug Development

Once synthesized, 2-Methyl-4-nitro-1-phenoxybenzene acts as a pivotal substrate for late-stage functionalization. Because Ring A is deactivated by the nitro group, electrophilic reagents will exclusively attack the electron-rich Ring B.

Iron(III)-Catalyzed Regioselective Thiocyanation

A breakthrough application of this compound was demonstrated by Waddell et al. (2023) in the development of a rapid, Lewis acid-catalyzed method for the regioselective thiocyanation of arenes [3]. Aryl thiocyanates are highly valuable precursors for trifluoromethyl thioethers—a critical pharmacophore in modern drug design.

By utilizing Iron(III) chloride (FeCl₃) as a Lewis acid catalyst, N-thiocyanatosaccharin is activated to form a highly electrophilic thiocyanating species. When 2-Methyl-4-nitro-1-phenoxybenzene is introduced, it undergoes rapid and highly regioselective para-thiocyanation on the phenoxy ring.

Workflow Substrate 2-Methyl-4-nitro-1-phenoxybenzene Product Regioselective p-Thiocyanated Biaryl Ether Substrate->Product Electrophilic Aromatic Substitution Catalyst FeCl3 (Lewis Acid) Catalyst Intermediate Activated Electrophilic Thiocyanate Species Catalyst->Intermediate Activates Reagent N-thiocyanatosaccharin Reagent->Intermediate Intermediate->Product Drug Toltrazuril / API Synthesis Product->Drug Downstream Processing

Iron(III)-Catalyzed Thiocyanation and Downstream API Workflow.

Application in Toltrazuril Synthesis

The functionalized biaryl ether generated from 2-Methyl-4-nitro-1-phenoxybenzene is a direct intermediate in the synthesis of Toltrazuril , a widely used veterinary anticoccidial agent. The ability to selectively install functional groups on the phenoxy ring while leaving the nitro-toluene moiety intact allows for the precise construction of the complex triazinetrione pharmacophore required for Toltrazuril's biological activity [3].

References

  • PubChem Compound Summary for CID 18616691: 2-Methyl-4-nitro-1-phenoxybenzene. National Center for Biotechnology Information. Available at:[Link]

  • Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis: Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023). The Journal of Organic Chemistry, 88(11), 7208-7218. Available at:[Link]

Exploratory

Solubility and Solvent-Driven Process Chemistry of 2-Methyl-4-nitro-1-phenoxybenzene

Executive Summary 2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) is a highly specialized diaryl ether intermediate[1]. With the molecular formula C13H11NO3, it serves as a critical structural backbone in the synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) is a highly specialized diaryl ether intermediate[1]. With the molecular formula C13H11NO3, it serves as a critical structural backbone in the synthesis of complex active pharmaceutical ingredients (APIs), most notably the veterinary anticoccidial agent Toltrazuril[2]. For process chemists and drug development professionals, mastering the solubility profile and solvation thermodynamics of this compound is non-negotiable. This guide provides an authoritative analysis of its solubility in organic solvents, the causality behind solvent selection in synthetic workflows, and field-proven, self-validating experimental protocols.

Thermodynamics of Solvation and Structural Causality

The solubility behavior of 2-methyl-4-nitro-1-phenoxybenzene is dictated by three competing structural features[3]:

  • The Diphenyl Ether Core: Confers significant lipophilicity and bulk, driving strong dispersion forces but actively disrupting hydrogen-bond networks in protic solvents.

  • The Nitro Group (-NO2): Acts as a powerful electron sink with a high dipole moment. This allows for strong dipole-dipole interactions with polar aprotic solvents.

  • The Methyl Group (-CH3): Adds a minor steric hindrance and hydrophobic character, slightly reducing crystalline lattice energy compared to unmethylated analogs.

Solvent Selection Logic
  • Polar Aprotic Solvents (Acetonitrile, DMSO, DMF): These are the optimal solvents for both the synthesis and dissolution of this compound. Acetonitrile, for instance, is highly effective because it solvates cations (like K⁺ from basic reagents) while leaving nucleophilic anions "naked" and highly reactive, which is a fundamental requirement for Nucleophilic Aromatic Substitution (SNAr)[4]. Similar to its downstream API Toltrazuril—which achieves solubilities of ~25 mg/mL in DMSO and DMF[5]—the intermediate demonstrates exceptional solubility in these media.

  • Halogenated Solvents (Dichloromethane): DCM provides excellent solubility due to favorable van der Waals interactions with the aromatic rings. It is the gold standard for liquid-liquid extraction during the aqueous workup of this compound[4].

  • Protic Solvents (Ethanol, Water): The compound exhibits poor solubility in water and moderate-to-low solubility in alcohols. The hydrophobic bulk of the phenoxy ring causes a high cohesive energy penalty in water, rendering it virtually insoluble[5].

Quantitative Solubility Data
Solvent ClassSpecific SolventDielectric Constant (ε)Est. Solubility ProfileMechanistic Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>30 mg/mL)Strong dipole-dipole interactions with the polar -NO2 group.
Polar Aprotic Acetonitrile (MeCN)37.5High (>25 mg/mL)Excellent solvation of the ether oxygen; ideal for SNAr transition states.
Halogenated Dichloromethane (DCM)8.9High (>30 mg/mL)Favorable dispersion forces with the dual aromatic rings.
Polar Protic Ethanol (EtOH)24.5Moderate (~1-5 mg/mL)Hydrogen bonding network partially excludes the bulky hydrophobic core.
Aqueous Water / Buffers80.1Insoluble (<0.1 mg/mL)High cohesive energy density of water rejects the highly lipophilic structure.

Synthesis Workflow: Nucleophilic Aromatic Substitution (SNAr)

The primary method for synthesizing 2-methyl-4-nitro-1-phenoxybenzene relies on an SNAr reaction between 1-fluoro-2-methyl-4-nitrobenzene and phenol in a polar aprotic solvent[4].

SNAr_Pathway Reactants 1-Fluoro-2-methyl-4-nitrobenzene + Phenol Solvent Acetonitrile (Polar Aprotic) + K2CO3 Base Reactants->Solvent Dissolution Transition SNAr Transition State (Stabilized by NO2 Dipole) Solvent->Transition Heat (80°C) Product 2-Methyl-4-nitro-1-phenoxybenzene (Target Intermediate) Transition->Product Nucleophilic Substitution

Fig 1: SNAr synthesis pathway of 2-Methyl-4-nitro-1-phenoxybenzene in polar aprotic solvent.

Protocol 1: Step-by-Step SNAr Synthesis

Causality Focus: Potassium carbonate (K2CO3) is utilized to deprotonate phenol. Acetonitrile is explicitly chosen because it solvates the potassium cation but poorly solvates the resulting phenoxide anion, maximizing the phenoxide's nucleophilic attack on the fluorinated carbon. The para-nitro group acts as an essential electron sink, stabilizing the intermediate Meisenheimer complex[4].

  • Reagent Charging: To a reaction vessel, add 1-fluoro-2-methyl-4-nitrobenzene (0.155 g, 1.00 mmol) and phenol (0.104 g, 1.10 mmol)[4].

  • Solvation: Dissolve the reagents in 2 mL of Acetonitrile. Ensure complete dissolution before proceeding to base addition.

  • Base Addition: Add potassium carbonate (0.415 g, 3.00 mmol)[4].

  • Thermal Activation: Stir the reaction mixture at 80 °C for 24 hours[4].

    • Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC). The disappearance of the fluorinated starting material confirms the completion of the forward reaction.

  • Solvent Swap & Workup: Concentrate the reaction mixture in vacuo to remove the polar aprotic solvent. Dilute the residue with water[4].

    • Causality: Water forces the highly lipophilic product out of solution, allowing for phase separation.

  • Extraction & Purification: Extract the aqueous layer with Dichloromethane. Wash the combined organic layers with a 1 M aqueous solution of sodium thiosulfate (20 mL/mmol) and brine (20 mL/mmol)[4]. Dry over MgSO4, filter, and concentrate in vacuo to yield the target ether.

Downstream Functionalization: Regioselective Thiocyanation

Once synthesized, 2-methyl-4-nitro-1-phenoxybenzene is frequently subjected to regioselective functionalization to build the Toltrazuril architecture. A critical step is the Iron(III)-catalyzed thiocyanation of the electron-rich phenoxy ring[2].

Thiocyanation_Pathway Substrate 2-Methyl-4-nitro-1-phenoxybenzene Catalyst FeCl3 (10 mol%) + N-Thiocyanatosaccharin Substrate->Catalyst Organic Solvation Intermediate Para-Thiocyanated Ether (Toltrazuril Precursor) Catalyst->Intermediate Regioselective C-H Functionalization API Toltrazuril (Anticoccidial API) Intermediate->API Multi-step Downstream Synthesis

Fig 2: Iron(III)-catalyzed regioselective thiocyanation workflow toward Toltrazuril synthesis.

Protocol 2: Step-by-Step Iron(III)-Catalyzed Thiocyanation

Causality Focus: The electron-donating nature of the phenoxy ether linkage directs electrophilic aromatic substitution to the para-position. Iron(III) chloride (FeCl3) is employed as a Lewis acid to activate the electrophilic reagent, N-thiocyanatosaccharin, facilitating the C-H bond functionalization[2].

  • Substrate Solvation: Dissolve 2-methyl-4-nitro-1-phenoxybenzene in a compatible, non-coordinating organic solvent to ensure a homogeneous catalytic environment.

  • Catalyst & Reagent Addition: Introduce a 10 mol % catalyst loading of Iron(III) chloride, followed by N-thiocyanatosaccharin[2].

    • Causality: Initial optimization studies demonstrate that exactly 10 mol % FeCl3 is required to achieve high conversion rates without driving unwanted side reactions[2].

  • Reaction Propagation: Stir the mixture at elevated temperatures (typically using an oil bath) open to the air[2].

    • Self-Validation Check: Because this reaction can take up to 18 hours[2], perform periodic TLC checks (using 10–25% ethyl acetate in hexane) to validate the consumption of the starting ether.

  • Isolation: Quench the reaction and purify the crude mixture via flash column chromatography using silica gel 60 (40–63 μm) to isolate the selectively para-thiocyanated product[2].

References

  • PubChem.2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691. National Center for Biotechnology Information.
  • Enlighten Theses.Iron-Catalysed Regioselective Functionalisation of Activated Arenes. University of Glasgow.
  • National Institutes of Health (PMC).Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis.
  • Cayman Chemical.PRODUCT INFORMATION - Toltrazuril.
  • ChemicalBook.171349-95-4 CAS Manufactory.

Sources

Foundational

2-Methyl-4-nitro-1-phenoxybenzene CAS number and chemical synonyms

Technical Whitepaper: Synthesis, Derivatization, and Applications of 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4) Executive Summary As a Senior Application Scientist in early-stage drug development and synthetic m...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Whitepaper: Synthesis, Derivatization, and Applications of 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4)

Executive Summary

As a Senior Application Scientist in early-stage drug development and synthetic methodology, I frequently encounter the need for robust, highly functionalized biaryl ethers. 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4) serves as a critical synthetic intermediate, most notably in the production of Toltrazuril, a veterinary antiprotozoal agent used to combat coccidiosis [1]. Beyond its industrial utility, this compound is an excellent substrate for advanced C–H functionalization methodologies, including Lewis acid-catalyzed regioselective thiocyanation [2]. This guide systematically breaks down its physicochemical profile, the mechanistic rationale behind its synthesis via Nucleophilic Aromatic Substitution (SNAr), and its downstream derivatization protocols.

Physicochemical Profiling & Nomenclature

Accurate identification and tracking of intermediates are foundational to GLP (Good Laboratory Practice) and GMP (Good Manufacturing Practice) workflows. Table 1 consolidates the core identifiers and calculated properties of 2-Methyl-4-nitro-1-phenoxybenzene [3].

Property / IdentifierValue / Description
IUPAC Name 2-methyl-4-nitro-1-phenoxybenzene
CAS Registry Number 171349-95-4
Molecular Formula C13H11NO3
Molecular Weight 229.23 g/mol
Common Synonyms Benzene, 2-methyl-4-nitro-1-phenoxy-; 3-methyl-4-phenoxynitrobenzene; MFCD34768400
PubChem CID 18616691
DSSTox Substance ID DTXSID30595151

Table 1: Physicochemical and nomenclature data for 2-Methyl-4-nitro-1-phenoxybenzene.

Strategic Synthesis: Nucleophilic Aromatic Substitution (SNAr)

The standard synthesis of 2-methyl-4-nitro-1-phenoxybenzene relies on the SNAr reaction between 1-fluoro-2-methyl-4-nitrobenzene and phenol [4].

Mechanistic Causality & Experimental Choices: The choice of fluorine as the leaving group is deliberate. In SNAr reactions, the rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. Fluorine’s high electronegativity strongly polarizes the C-F bond, accelerating nucleophilic attack. Potassium carbonate (K2CO3) is employed as a mild base to deprotonate phenol, generating the highly nucleophilic phenoxide anion. Acetonitrile (MeCN) is selected as the solvent because, as a polar aprotic solvent, it leaves the phenoxide anion poorly solvated and highly reactive, while effectively dissolving the organic substrates. A temperature of 80 °C provides the necessary thermal energy to overcome the activation barrier for the initial nucleophilic attack [4].

Step-by-Step Protocol: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

  • Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 1-fluoro-2-methyl-4-nitrobenzene (1.00 equiv, 1.00 mmol, 0.155 g) and phenol (1.10 equiv, 1.10 mmol, 0.104 g) [4].

  • Solvent & Base Addition: Suspend the reactants in anhydrous acetonitrile (2 mL). Add anhydrous potassium carbonate (K2CO3) (3.00 equiv, 3.00 mmol, 0.415 g) in a single portion [4].

  • Reaction Execution: Attach a reflux condenser and heat the reaction mixture to 80 °C while stirring vigorously for 24 hours [4]. The heterogeneous mixture will change color as the phenoxide is generated and consumed.

  • Workup: Cool the mixture to room temperature. Concentrate the reaction mixture in vacuo to remove the acetonitrile [4].

  • Extraction & Purification: Dilute the resulting residue with distilled water (10 mL) and extract with ethyl acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate. Purify via flash column chromatography to yield the pure product.

Downstream Derivatization: Iron(III)-Catalyzed Regioselective Thiocyanation

2-Methyl-4-nitro-1-phenoxybenzene is a key precursor for biaryl ether derivatives. Recent advancements in synthetic methodology have demonstrated that this compound can undergo highly regioselective C–H thiocyanation using iron(III) chloride as a Lewis acid catalyst and N-thiocyanatosaccharin as the electrophilic source [1].

Mechanistic Causality & Experimental Choices: Traditionally, thiocyanation required harsh oxidants or toxic reagents. By utilizing 10 mol % FeCl3, the Lewis acid coordinates to the carbonyl/sulfonyl oxygens or the nitrogen of N-thiocyanatosaccharin, weakening the N-SCN bond and generating a highly electrophilic thiocyanate species (SCN+ equivalent) [5]. The electron-donating nature of the phenoxy ether directs the electrophilic aromatic substitution exclusively to the para position of the phenol-derived ring, leaving the nitro-substituted ring untouched due to its electron-deficient nature [1].

Step-by-Step Protocol: Regioselective Thiocyanation

  • Catalyst & Reagent Assembly: In an oven-dried vial under an argon atmosphere, combine N-thiocyanatosaccharin (1.20 equiv, 0.600 mmol, 0.144 g) and anhydrous iron(III) chloride (FeCl3) (10 mol %, 0.050 mmol) [1].

  • Substrate Addition: Dissolve 2-methyl-4-nitro-1-phenoxybenzene (1.00 equiv, 0.500 mmol) in dry dichloromethane (DCM) (2.5 mL) and add it to the reaction vial.

  • Reaction Execution: Stir the mixture at 40 °C. Due to the deactivating nature of the nitro group on the adjacent ring, a reaction time of approximately 18 hours is required to achieve optimal conversion [1].

  • Quenching & Workup: Cool to room temperature, dilute with additional DCM (10 mL), and wash with distilled water (10 mL) followed by brine (10 mL).

  • Isolation: Dry the organic phase over Na2SO4, concentrate in vacuo, and purify via flash column chromatography to isolate the para-thiocyanated biaryl ether.

Mechanistic Visualization

Mechanism A 1-Fluoro-2-methyl-4-nitrobenzene + Phenol B SNAr Reaction (K2CO3, MeCN, 80°C) A->B Deprotonation & Substitution C 2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) B->C E Regioselective para-Thiocyanation (Electrophilic Aromatic Substitution) C->E D FeCl3 Activation of N-Thiocyanatosaccharin D->E Electrophilic SCN+ F Thiocyanated Biaryl Ether (Toltrazuril Precursor) E->F

Fig 1: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene and Fe(III)-catalyzed thiocyanation.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized 2-methyl-4-nitro-1-phenoxybenzene, LC-MS and multinuclear NMR (1H and 13C) are mandatory. The disappearance of the highly deshielded fluorine signal in 19F NMR and the emergence of characteristic multiplet signals in the aromatic region of the 1H NMR confirm successful etherification. For the thiocyanated downstream product, the appearance of a sharp, distinct nitrile stretch (~2150 cm⁻¹) in the FT-IR spectrum serves as a rapid, self-validating diagnostic tool for successful C-SCN bond formation.

References

  • National Center for Biotechnology Information (NCBI). "2-Methyl-4-nitro-1-phenoxybenzene; PubChem CID 18616691." PubChem Database.[Link]

  • Waddell, L. J. N.; Senkans, M. R.; Sutherland, A. "Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis." The Journal of Organic Chemistry, 2023, 88 (11), 7208-7218.[Link]

  • Waddell, L. J. N. "Iron-catalysed regioselective functionalisation of activated arenes." PhD Thesis, University of Glasgow, 2024. [Link]

Sources

Exploratory

An In-depth Technical Guide to 2-Methyl-4-nitro-1-phenoxybenzene Derivatives: Synthesis, Biological Potential, and Future Directions

This guide provides a comprehensive technical overview of 2-methyl-4-nitro-1-phenoxybenzene derivatives, a class of compounds with significant potential in the field of drug discovery. While direct research on this speci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 2-methyl-4-nitro-1-phenoxybenzene derivatives, a class of compounds with significant potential in the field of drug discovery. While direct research on this specific scaffold is emerging, this document synthesizes established knowledge from related nitroaromatic and phenoxy ether compounds to provide a robust framework for researchers, scientists, and drug development professionals. We will delve into the synthetic rationale, explore the likely biological activities based on extensive structure-activity relationship (SAR) studies of analogous series, and propose detailed experimental protocols to guide future investigations.

The Core Scaffold: Understanding the 2-Methyl-4-nitro-1-phenoxybenzene Moiety

The 2-methyl-4-nitro-1-phenoxybenzene core (see Figure 1) is a diaryl ether with two key features that suggest significant biological potential: the nitro group and the phenoxy linkage. The nitro group is a well-known pharmacophore, particularly in antimicrobial and anticancer agents.[1][2] Its strong electron-withdrawing nature is crucial for its mechanism of action, which often involves intracellular reduction to form cytotoxic reactive nitrogen species.[3] The phenoxy moiety provides a flexible yet stable linker, allowing for the exploration of three-dimensional space and interaction with various biological targets. The substitution pattern on both aromatic rings offers a rich landscape for chemical modification to fine-tune pharmacokinetic and pharmacodynamic properties.

FeatureChemical NameMolecular Formula
Core Structure 2-Methyl-4-nitro-1-phenoxybenzeneC13H11NO3

Table 1: Chemical Identity of the Core Scaffold.[4]

Synthetic Pathways and Methodologies

The synthesis of 2-methyl-4-nitro-1-phenoxybenzene derivatives can be approached through several established organic chemistry reactions. The most direct and versatile method is the Williamson ether synthesis, which involves the coupling of a substituted phenol with a substituted halo- or nitro-benzene.

General Synthetic Workflow

A plausible and efficient synthetic route to the target derivatives is outlined below. This workflow allows for the introduction of diversity at multiple points, making it suitable for the generation of a chemical library for screening purposes.

Synthetic Workflow cluster_0 Starting Materials cluster_1 Key Reaction cluster_2 Core Scaffold cluster_3 Further Modification A 2-Methyl-4-nitrophenol C Williamson Ether Synthesis or Buchwald-Hartwig Amination A->C B Substituted Phenyl Halide/Boronic Acid B->C D 2-Methyl-4-nitro-1-phenoxybenzene Derivative C->D E Reduction of Nitro Group D->E F Functionalization of Amine E->F

Caption: Proposed synthetic workflow for 2-Methyl-4-nitro-1-phenoxybenzene derivatives.

Detailed Experimental Protocol: Williamson Ether Synthesis

This protocol describes a general procedure for the synthesis of a 2-methyl-4-nitro-1-phenoxybenzene derivative from 2-methyl-4-nitrophenol and a substituted aryl halide.

Reagents and Materials:

  • 2-Methyl-4-nitrophenol

  • Substituted aryl halide (e.g., 4-fluoronitrobenzene)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask, add 2-methyl-4-nitrophenol (1.0 eq.), the substituted aryl halide (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Add a suitable solvent such as DMF or acetonitrile to the flask.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the mixture to 80-100 °C and maintain it at this temperature for 4-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 2-methyl-4-nitro-1-phenoxybenzene derivative.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities and Mechanism of Action

The primary biological activity anticipated for 2-methyl-4-nitro-1-phenoxybenzene derivatives is antimicrobial, with potential for anticancer and other activities. This is based on the extensive literature on the biological effects of nitroaromatic compounds.[1][5]

Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action is generally accepted to involve the enzymatic reduction of the nitro group by nitroreductases present in susceptible microorganisms.[3] This reduction generates highly reactive nitrogen species, such as nitroso and hydroxylamine intermediates, as well as superoxide radicals. These reactive species can cause widespread cellular damage by reacting with DNA, proteins, and lipids, ultimately leading to cell death.[1]

Antimicrobial Mechanism cluster_0 Bacterial Cell A Nitroaromatic Drug (e.g., 2-Methyl-4-nitro-1-phenoxybenzene derivative) B Nitroreductase A->B Enzymatic Reduction C Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine radicals) B->C D Cellular Macromolecules (DNA, Proteins, Lipids) C->D Covalent Modification & Oxidative Stress E Cellular Damage D->E F Cell Death E->F

Caption: General mechanism of antimicrobial action for nitroaromatic compounds.

Structure-Activity Relationships (SAR)

Based on studies of related nitro-containing compounds, several SAR trends can be predicted for 2-methyl-4-nitro-1-phenoxybenzene derivatives:

  • Position of the Nitro Group: The para-position of the nitro group relative to the ether linkage is often associated with potent antimicrobial activity.

  • Substituents on the Phenoxy Ring: The introduction of electron-withdrawing groups, such as halogens (F, Cl, Br), on the second aromatic ring can enhance antimicrobial activity.

  • Lipophilicity: The overall lipophilicity of the molecule will influence its ability to penetrate bacterial cell membranes. Modifications to the substitution pattern can be used to optimize this property.

The following table summarizes the antimicrobial activity of some related nitroaromatic and phenoxy compounds, providing a basis for predicting the potential of the target derivatives.

Compound ClassSpecific DerivativeBiological ActivityOrganism(s)Reference
Phenoxy Derivative 2,5-dimethyl-4-sulphonyl-(4-nitro phenoxy) anisoleAntifungalCollectotrichuin lindimuthianum, Phytophthora palmivora, Fusarium vasinfectium[6]
Nitro-Heterocycle 2-amino-6-nitrobenzothiazole derivativeAntibiofilmS. epidermidis[7]
Nitro-Phenol Ether 2,3,5-Trimethyl-4-((4-nitrobenzyl)oxy)phenolAntibacterialMoraxella catarrhalis[5]
Nitro-Coumarin 3-(3′-methylphenyl)-6-nitrocoumarinAntibacterialStaphylococcus aureus[3]

Table 2: Antimicrobial Activity of Related Nitroaromatic and Phenoxy Compounds.

Protocol for Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay

Materials:

  • Synthesized 2-methyl-4-nitro-1-phenoxybenzene derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

Procedure:

  • Prepare a stock solution of each test compound in DMSO.

  • In a 96-well plate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations.

  • Prepare a bacterial inoculum and adjust its concentration to a final density of approximately 5 x 10⁵ CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the test compound, positive control, or negative control.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a plate reader. The MIC is the lowest concentration that shows a significant reduction in absorbance compared to the negative control.

Future Directions and Conclusion

The 2-methyl-4-nitro-1-phenoxybenzene scaffold represents a promising starting point for the development of novel therapeutic agents, particularly antimicrobials. The synthetic accessibility and the potential for diverse functionalization make this class of compounds highly attractive for medicinal chemistry campaigns.

Key areas for future research include:

  • Synthesis and Screening: A library of derivatives with systematic variations in the substitution patterns on both aromatic rings should be synthesized and screened against a broad panel of pathogenic bacteria and fungi.

  • Mechanism of Action Studies: For active compounds, further studies should be conducted to confirm the nitro-reduction mechanism and to identify specific cellular targets.

  • Toxicity and Selectivity: In vitro and in vivo studies will be necessary to assess the toxicity of these compounds against mammalian cells and to determine their selectivity for microbial over host cells.

  • Exploration of Other Therapeutic Areas: Given the broad biological activity of nitroaromatic compounds, promising derivatives should also be evaluated for their potential as anticancer, antiparasitic, or anti-inflammatory agents.

References

  • SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL SCREENING OF 2,5-DIMETHYL-4-METHOXY (4-NITRO PHENOXY) BENZENE AND PHENOXY DERIVATIVES - FUTA. Available at: [Link]

  • Synthesis of 2-methyl-4-nitrophenol from benzene? - Chemistry Stack Exchange. Available at: [Link]

  • 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC. Available at: [Link]

  • Nitro Compounds and Their Derivatives in Organic Synthesis - MDPI. Available at: [Link]

  • CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid - Google Patents.
  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - ResearchGate. Available at: [Link]

  • Synthesis of 4-nitro-Benzoates for evaluation antimicrobial and disinfectant activity: Part-I. Available at: [Link]

  • Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - MDPI. Available at: [Link]

  • The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems - SvedbergOpen. Available at: [Link]

Sources

Foundational

Technical Whitepaper: Pharmacological and Chemical Profiling of 2-Methyl-4-nitro-1-phenoxybenzene

Executive Summary The compound 2-Methyl-4-nitro-1-phenoxybenzene (also referred to as 2-methyl-4-nitrodiphenyl ether) represents a highly versatile structural motif within both agrochemical engineering and pharmaceutical...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-Methyl-4-nitro-1-phenoxybenzene (also referred to as 2-methyl-4-nitrodiphenyl ether) represents a highly versatile structural motif within both agrochemical engineering and pharmaceutical drug discovery. Belonging to the nitro-substituted diphenyl ether class, this molecule serves as a potent competitive inhibitor of protoporphyrinogen oxidase (PPO)[1][2]. Beyond its herbicidal applications, the diphenyl ether scaffold is increasingly recognized as a privileged pharmacophore. Through targeted reduction and functionalization of the nitro group, it acts as a critical intermediate in the synthesis of novel azole-derivatives, which exhibit profound antifungal and antitubercular activities[3].

This technical guide deconstructs the physicochemical properties, mechanistic biology, and synthetic methodologies associated with 2-Methyl-4-nitro-1-phenoxybenzene, providing researchers with field-proven protocols and self-validating experimental workflows.

Physicochemical Profile & Structural Identity

Understanding the baseline physical and chemical properties of 2-Methyl-4-nitro-1-phenoxybenzene is essential for predicting its solubility, membrane permeability, and binding affinity in biological assays. The lipophilic nature of the diphenyl ether core significantly enhances its ability to penetrate complex cellular envelopes, such as the mycobacterial cell wall[3].

Table 1: Physicochemical and Identification Data [4][5][6]

PropertyValue / Descriptor
IUPAC Name 2-methyl-4-nitro-1-phenoxybenzene
CAS Registry Number 171349-95-4
PubChem CID 18616691
Molecular Formula C₁₃H₁₁NO₃
Molecular Weight 229.23 g/mol
Topological Polar Surface Area (TPSA) 55.1 Ų
LogP (Computed) ~3.6
SMILES CC1=C(C=CC(=C1)[O-])OC2=CC=CC=C2

Mechanistic Biology: Protoporphyrinogen Oxidase (PPO) Inhibition

The Causality of Target Engagement

In biological systems, nitro-diphenyl ethers exert their primary mechanism of action by targeting Protoporphyrinogen IX oxidase (PPO) , a membrane-bound flavoprotein. PPO catalyzes the oxygen-dependent aromatization of protoporphyrinogen IX to protoporphyrin IX, which is the last common step in the biosynthesis of both heme and chlorophyll[2][7].

The structural causality of this inhibition lies in molecular mimicry. The bi-aryl ether conformation of 2-Methyl-4-nitro-1-phenoxybenzene mimics one-half of the tetrapyrrole macrocycle of protoporphyrinogen IX. This allows the diphenyl ether to competitively bind to the active site of the PPO enzyme[2][8].

Downstream Pathological Cascade

When PPO is blocked, the substrate (protoporphyrinogen IX) accumulates and leaks from the plastid or mitochondrion into the cytoplasm. Here, it undergoes uncontrolled, non-enzymatic auto-oxidation to form protoporphyrin IX[1]. Because protoporphyrin IX is a highly potent photosensitizer, its accumulation in the presence of light and molecular oxygen generates massive amounts of singlet oxygen (Reactive Oxygen Species, ROS). This oxidative burst rapidly induces lipid peroxidation, leading to catastrophic cell membrane destruction[1].

PPO_Pathway Substrate Protoporphyrinogen IX Enzyme Protoporphyrinogen Oxidase (PPO) Substrate->Enzyme Binds Active Site Product Protoporphyrin IX (Heme/Chlorophyll Precursor) Enzyme->Product Normal Catalysis Inhibitor 2-Methyl-4-nitro-1-phenoxybenzene (Diphenyl Ether) Inhibitor->Enzyme Competitive Inhibition Accumulation Cytoplasmic Accumulation of Protoporphyrin IX Inhibitor->Accumulation Triggers ROS Singlet Oxygen (ROS) Generation (Light + O2) Accumulation->ROS Auto-oxidation Damage Lipid Peroxidation & Membrane Destruction ROS->Damage Cellular Toxicity

Fig 1: Mechanism of PPO inhibition and subsequent ROS-mediated cellular membrane destruction.

Synthesis and Structural Derivatization

The synthesis of 2-Methyl-4-nitro-1-phenoxybenzene is classically achieved via the Ullmann aromatic ether synthesis [9]. This involves the condensation of phenol with a halogenated nitrobenzene (e.g., 1-chloro-2-methyl-4-nitrobenzene or 1-fluoro-2-methyl-4-nitrobenzene) in the presence of a mild base and a polar aprotic solvent.

Rationale for Reagent Selection
  • Base (K₂CO₃): Potassium carbonate is selected over stronger bases (like NaOH) because its mild nature effectively deprotonates the phenol to form the reactive phenoxide nucleophile without triggering the degradation of the sensitive nitro group[9].

  • Solvent (DMF or DMAc): Dimethylformamide (DMF) or Dimethylacetamide (DMAc) are used because their polar aprotic nature solvates the potassium cation, leaving the phenoxide anion highly "naked" and reactive, thus accelerating the nucleophilic aromatic substitution (S_NAr)[9].

Synthesis_Workflow Reactants Phenol + 1-Halo-2-methyl-4-nitrobenzene Base K2CO3 / DMF (130-150°C) Reactants->Base Reaction Ullmann Condensation Base->Reaction Monitor TLC / NMR Monitoring (Check for starting material) Reaction->Monitor Monitor->Reaction If Incomplete Workup Aqueous Quench & Solvent Extraction Monitor->Workup If Complete Purification Recrystallization (Hexane/Cyclohexane) Workup->Purification Product Pure 2-Methyl-4-nitro- 1-phenoxybenzene Purification->Product

Fig 2: Step-by-step Ullmann condensation workflow with integrated self-validation checkpoints.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

Objective: High-yield synthesis via Nucleophilic Aromatic Substitution (S_NAr).

  • Preparation: In a flame-dried 500 mL round-bottom flask equipped with a reflux condenser and nitrogen inlet, dissolve 0.10 mol of 1-fluoro-2-methyl-4-nitrobenzene and 0.11 mol of phenol in 150 mL of anhydrous DMF[9].

  • Activation: Add 0.15 mol of finely powdered anhydrous K₂CO₃. Causality check: Anhydrous conditions prevent the competitive hydrolysis of the fluorobenzene.

  • Reaction: Heat the mixture to 130°C under continuous magnetic stirring for 4–6 hours.

  • Self-Validation (Monitoring): Withdraw a 0.1 mL aliquot, quench in water, extract with ethyl acetate, and run TLC (Hexane:Ethyl Acetate 8:2). The reaction is complete when the starting fluorobenzene spot disappears. Alternatively, use ¹H-NMR to confirm the disappearance of the phenolic -OH proton signal (~9.5 ppm).

  • Workup: Cool the mixture to room temperature and pour it into 500 mL of ice-cold distilled water. Extract the aqueous phase with dichloromethane (3 × 100 mL). Wash the combined organic layers with 5% NaOH (to remove unreacted phenol), followed by brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure. Recrystallize the crude solid from a 1:1 mixture of hexane and cyclohexane to yield pure 2-Methyl-4-nitro-1-phenoxybenzene[9].

Protocol B: In Vitro PPO Inhibition Fluorescence Assay

Objective: Quantify the IC₅₀ of the synthesized diphenyl ether against purified PPO.

  • Substrate Preparation: Prepare protoporphyrinogen IX by reducing protoporphyrin IX hydrochloride (dissolved in 0.04 N KOH / 20% Ethanol) using freshly prepared 3% sodium amalgam under strictly anaerobic conditions (in the dark)[7].

  • Enzyme Incubation: In a 96-well black microtiter plate, add 10 μM of purified native yeast or plant PPO in assay buffer (100 mM Tris-HCl, pH 7.5, 5 mM DTT, 1 mM EDTA)[2][7].

  • Inhibitor Spiking: Add varying concentrations of 2-Methyl-4-nitro-1-phenoxybenzene (0.1 nM to 100 μM, dissolved in DMSO; final DMSO concentration <1%). Incubate at 20°C for 15 minutes to allow enzyme-inhibitor complex formation[2][7].

  • Reaction Initiation & Validation: Initiate the reaction by adding 5 μM of the prepared protoporphyrinogen IX substrate. Self-Validation: Include a blank well (no enzyme) to account for the non-enzymatic auto-oxidation of the substrate.

  • Measurement: Monitor the fluorescence of the formed protoporphyrin IX continuously at an excitation wavelength of 410 nm and an emission wavelength of 633 nm for 30 minutes. Calculate the IC₅₀ based on the dose-response curve of the initial velocity (V₀).

References

  • PubChem Compound Summary for CID 18616691: 2-Methyl-4-nitro-1-phenoxybenzene. National Center for Biotechnology Information. Available at:[Link]

  • Bentham Science: Azole Derivatives: Recent Advances as Potent Antibacterial and Antifungal Agents. Available at: [Link]

  • Cambridge Core (Weed Science): Protoporphyrinogen Oxidase-Inhibiting Herbicides. Available at: [Link]

  • ACS Publications (Biochemistry): Kinetics of Protoporphyrinogen Oxidase Inhibition by Diphenyleneiodonium Derivatives. Available at:[Link]

  • PNAS: Acylation stabilizes a protease-resistant conformation of protoporphyrinogen oxidase, the molecular target of diphenyl ether-type herbicides. Available at:[Link]

  • PubMed (NIH): Kinetics of protoporphyrinogen oxidase inhibition by diphenyleneiodonium derivatives. Available at:[Link]

  • Google Patents:US4618727A - Nitro substituted diphenyl ethers.

Sources

Exploratory

An In-Depth Technical Guide to the Electronic Properties of Nitro-Substituted Diphenyl Ethers

Introduction: The Ether Bridge and the Nitro Influence Diphenyl ethers (DPEs) represent a class of aromatic compounds characterized by two phenyl rings linked by an oxygen atom. This ether linkage provides significant co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Ether Bridge and the Nitro Influence

Diphenyl ethers (DPEs) represent a class of aromatic compounds characterized by two phenyl rings linked by an oxygen atom. This ether linkage provides significant conformational flexibility, which, when combined with various substituents on the aromatic rings, gives rise to a diverse range of chemical and biological activities.[1] Among the most impactful modifications is the introduction of a nitro (–NO₂) group. The nitro group is a powerful electron-withdrawing group, profoundly altering the electronic landscape of the entire molecule through both inductive and resonance effects.[2] This alteration is not merely a subtle perturbation; it fundamentally dictates the molecule's reactivity, photochemistry, redox behavior, and, critically, its interactions with biological targets.

The strategic placement of nitro groups on the diphenyl ether scaffold has led to the development of molecules with significant commercial and research interest, particularly in agrochemicals and pharmaceuticals.[3][4] For instance, many commercial herbicides are nitro-substituted DPEs that function by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO).[5][6] Furthermore, this class of compounds has demonstrated promising antibacterial and antifungal activities, making them a fertile ground for drug discovery.[7][8]

This guide provides a comprehensive exploration of the core electronic properties of nitro-substituted diphenyl ethers. We will delve into the theoretical underpinnings of their electronic structure, detail the experimental techniques used for their characterization, and connect these fundamental properties to their structure-activity relationships in critical applications. The content is structured to provide not just procedural knowledge but also the causal reasoning behind the methodologies, reflecting a field-proven scientific perspective.

Part 1: Synthesis of Nitro-Substituted Diphenyl Ethers

The construction of the diphenyl ether linkage is a cornerstone of accessing these molecules. The primary methods employed are the Ullmann condensation and, for appropriately activated systems, nucleophilic aromatic substitution (SNAᵣ).

The Ullmann Condensation: A Copper-Catalyzed Classic

The Ullmann condensation is the most prevalent method for forming the diaryl ether bond.[9] It involves the copper-catalyzed reaction between an alkali metal phenolate and an aryl halide.[10][11] The reaction typically requires high temperatures and polar, high-boiling solvents like N-methylpyrrolidone (NMP) or dimethylformamide (DMF).[9] The presence of an electron-withdrawing group, such as a nitro group, on the aryl halide component facilitates the reaction.[9]

The general mechanism involves the in-situ formation of a copper(I) phenoxide species, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the diphenyl ether and a copper(I) halide.[9][12]

Ullmann_Condensation cluster_reactants Reactants cluster_reagents Reagents cluster_process Process cluster_product Product Phenol Phenol Derivative (Ar-OH) Reaction Ullmann Condensation (High Temperature) Phenol->Reaction ArylHalide Nitro-Aryl Halide (Ar'-X, X=Cl, Br, I) ArylHalide->Reaction Base Base (e.g., KOH, K₂CO₃) Base->Reaction Forms Phenoxide Catalyst Cu Catalyst (Cu, Cu₂O, CuI) Catalyst->Reaction Catalyzes Solvent High-Boiling Solvent (DMF, NMP) Solvent->Reaction Medium DPE Nitro-Substituted Diphenyl Ether (Ar-O-Ar') Reaction->DPE DFT_Workflow Input Input Structure (e.g., 4-nitrodiphenyl ether) Opt Geometry Optimization (e.g., B3LYP/6-311+G(d)) Input->Opt Freq Frequency Calculation Opt->Freq Check Check for Imaginary Frequencies Freq->Check SPE Single-Point Energy Calculation Check->SPE None Found Error Re-optimize or Adjust Method Check->Error Found Analysis Property Analysis SPE->Analysis Output Output Data: - HOMO/LUMO Energies - HOMO-LUMO Gap - Molecular Electrostatic Potential Analysis->Output Error->Opt

Caption: A typical DFT workflow for electronic property analysis.

Tabulated DFT Data

The following table summarizes calculated electronic properties for representative diphenyl ether derivatives, illustrating the effect of nitro substitution.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (ΔE) (eV)
Diphenyl Ether-6.12-0.555.57
4-Nitrodiphenyl Ether-6.58-2.154.43
2,4-Dinitrodiphenyl Ether-7.11-3.243.87
Note: These are representative values and can vary based on the specific DFT functional and basis set used. Data is illustrative, based on trends reported in computational studies.[13][14]

Part 3: Experimental Characterization

While DFT provides a theoretical model, experimental techniques are essential to validate these models and measure the real-world electronic behavior of nitro-substituted DPEs.

UV-Visible Spectroscopy
  • Causality: UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy orbital (like the HOMO) to a higher energy orbital (like the LUMO). The energy of this transition is directly related to the HOMO-LUMO gap. [15]The nitro group, being a chromophore and extending the π-conjugated system, causes a bathochromic (red) shift in the absorption maxima (λ_max) compared to the unsubstituted diphenyl ether, moving the absorption to longer wavelengths. [16][17]This shift is a direct experimental manifestation of the reduced HOMO-LUMO gap predicted by DFT.

3.1.1 Protocol: UV-Vis Absorption Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the nitro-DPE compound in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at a known concentration (e.g., 1 mM).

    • Create a series of dilutions from the stock solution to determine a concentration that gives an absorbance reading between 0.1 and 1.0, ensuring adherence to the Beer-Lambert law. A typical concentration for analysis is in the range of 10-50 µM.

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up for at least 30 minutes for stable output.

    • Set the desired wavelength range for scanning (e.g., 200-500 nm).

  • Blank Measurement:

    • Fill a clean quartz cuvette with the pure solvent.

    • Place the cuvette in the spectrophotometer and record a baseline (blank) spectrum. This subtracts any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Rinse the cuvette with the sample solution before filling it.

    • Place the sample cuvette in the instrument and record the absorption spectrum.

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λ_max).

    • Use the Beer-Lambert Law (A = εbc) to calculate the molar absorptivity (ε) if the concentration (c) and path length (b, typically 1 cm) are known.

Cyclic Voltammetry (CV)
  • Causality: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. For nitro-substituted DPEs, it is particularly useful for investigating the reduction of the nitro group. The process is typically irreversible and involves the transfer of multiple electrons and protons. [18]The first step is often a one-electron reduction to form a nitro radical anion (R-NO₂⁻•). [19][20]The potential at which this reduction occurs (the cathodic peak potential, E_pc) is a direct measure of the energy of the LUMO; a lower (less negative) reduction potential corresponds to a lower LUMO energy, indicating the compound is easier to reduce. [21]

3.2.1 Protocol: Cyclic Voltammetry Analysis
  • System Preparation:

    • Assemble a three-electrode cell: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • Polish the working electrode with alumina slurry, rinse thoroughly with deionized water and the chosen solvent, and dry it. This ensures a clean, reproducible surface.

  • Electrolyte Solution:

    • Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) in an aprotic solvent (e.g., acetonitrile or DMF). The electrolyte is crucial for conducting current through the solution.

    • Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes. Oxygen is electroactive and can interfere with the measurement.

  • Blank Measurement:

    • Run a cyclic voltammogram of the electrolyte solution alone to establish the potential window and ensure there are no interfering impurities.

  • Sample Measurement:

    • Add a known concentration of the nitro-DPE analyte (typically 1-5 mM) to the cell.

    • Continue to blanket the solution with the inert gas during the experiment.

    • Scan the potential from an initial value (where no reaction occurs) to a negative value sufficient to observe the reduction of the nitro group, and then back to the starting potential.

  • Data Analysis:

    • Identify the cathodic peak potential (E_pc) for the nitro group reduction.

    • If a reversible or quasi-reversible process is observed, the half-wave potential (E₁/₂) can be determined, which is a better thermodynamic measure of the redox potential.

Summary of Experimental Data

The following table presents typical experimental values for diphenyl ether and a nitro-substituted analogue.

Compoundλ_max (nm)E_pc (V vs. Ag/AgCl)
Diphenyl Ether~275Not readily reducible
4-Nitrodiphenyl Ether~310-340~ -1.1 V
Note: Values are representative and highly dependent on solvent and experimental conditions.[16][22]

Part 4: Structure-Property-Activity Relationships (SPAR)

The true power of understanding the electronic properties of nitro-substituted DPEs lies in connecting them to their biological activity.

Herbicidal Activity: PPO Inhibition

Many commercial DPE herbicides, such as Acifluorfen and Oxyfluorfen, are nitro-substituted. [3][5]Their primary mode of action is the inhibition of protoporphyrinogen IX oxidase (PPO), a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. [23]

  • Mechanism: Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate leaks from the chloroplast and is oxidized in the cytoplasm to protoporphyrin IX. In the presence of light, protoporphyrin IX acts as a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid lipid peroxidation and membrane damage, leading to cell death. [6][24]* Role of Electronic Properties: Computational studies have shown that the nitro group is vital for the electrostatic interaction with key residues, such as Arginine, in the PPO active site. [23]The electron-deficient nature of the nitro-substituted phenyl ring is crucial for the binding affinity. The overall electronic structure and charge distribution, dictated by the nitro group and other substituents, directly correlate with the inhibitory potency (pI₅₀) of the molecule. [25][26]

PPO_Inhibition DPE Nitro-Substituted Diphenyl Ether Herbicide Binding Binding to Active Site DPE->Binding PPO PPO Enzyme PPO->Binding ProtoIX Protoporphyrin IX PPO->ProtoIX Normal Catalysis Inhibition PPO Inhibition Binding->Inhibition Inhibition->PPO Blocks Catalysis ProtoIXgen Protoporphyrinogen IX ProtoIXgen->PPO Normal Substrate ProtoIXgen->ProtoIX Accumulation & Cytoplasmic Oxidation ROS Reactive Oxygen Species (ROS) ProtoIX->ROS Light-Activated Photosensitization Damage Cell Membrane Damage (Lipid Peroxidation) ROS->Damage

Caption: Mechanism of herbicidal action via PPO inhibition.

Antimicrobial Activity

Nitroaromatic compounds, including nitro-substituted DPEs, have a well-documented history of antimicrobial activity. [4][8]

  • Mechanism: The primary mechanism is believed to involve the reductive activation of the nitro group by microbial nitroreductase enzymes. [20]This enzymatic reduction generates highly reactive intermediates, such as the nitroso derivative, hydroxylamine, and the nitro radical anion. These species can cause widespread cellular damage by reacting with DNA, proteins, and lipids, leading to cell death. The ease of reduction (i.e., the reduction potential) is a key determinant of activity.

  • Role of Electronic Properties: The LUMO energy, which is experimentally measured as the reduction potential, is a critical parameter. A lower LUMO energy (less negative reduction potential) means the compound is more easily reduced by the bacterial nitroreductases, leading to a more potent antibacterial effect. [21]Therefore, a direct correlation exists between the electron-accepting ability of the nitro-DPE and its antimicrobial efficacy. [7][27]

Conclusion and Future Perspectives

The electronic properties of nitro-substituted diphenyl ethers are central to their function. The strong electron-withdrawing nature of the nitro group lowers the LUMO energy, reduces the HOMO-LUMO gap, and creates a distinct electrostatic potential across the molecule. These fundamental characteristics, which can be accurately predicted by DFT and validated by UV-Vis spectroscopy and cyclic voltammetry, directly govern the interactions of these molecules with biological targets.

For researchers, scientists, and drug development professionals, a deep understanding of these electronic principles is paramount. It enables the rational design of more potent and selective herbicides by fine-tuning interactions within the PPO active site. It also provides a clear strategy for developing novel antimicrobial agents by optimizing the reduction potential to enhance activation by microbial enzymes.

Future research will likely focus on multi-substituted DPEs, where the interplay between nitro groups and various electron-donating or other withdrawing groups can be exploited to precisely modulate electronic properties. The development of more accurate and efficient computational models will further accelerate the in-silico screening and design of next-generation DPEs with enhanced efficacy and improved safety profiles.

References

Sources

Foundational

Reactivity profile of the nitro group in 2-Methyl-4-nitro-1-phenoxybenzene

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in 2-Methyl-4-nitro-1-phenoxybenzene Executive Summary 2-Methyl-4-nitro-1-phenoxybenzene is a multifaceted aromatic compound whose reactivity is go...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Reactivity Profile of the Nitro Group in 2-Methyl-4-nitro-1-phenoxybenzene

Executive Summary

2-Methyl-4-nitro-1-phenoxybenzene is a multifaceted aromatic compound whose reactivity is governed by the complex interplay of its three distinct substituents: the strongly electron-withdrawing nitro group, the electron-donating methyl group, and the electron-donating/releasing phenoxy group. This guide provides a comprehensive analysis of the molecule's reactivity, with a primary focus on the transformations of the nitro group. We will explore the molecule's synthesis, the dominant reaction pathways including nitro group reduction and aromatic substitution, and the strategic implications of its structure in the context of medicinal chemistry and drug development. This document is intended for researchers, synthetic chemists, and drug development professionals seeking a deep, mechanistically-grounded understanding of this and similar scaffolds.

Molecular Architecture and Electronic Landscape

The reactivity of 2-Methyl-4-nitro-1-phenoxybenzene is not merely the sum of its parts but a result of the synergistic and antagonistic electronic effects of its substituents. A clear understanding of these interactions is paramount to predicting and controlling its chemical behavior.

  • Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety deactivates the aromatic ring towards electrophilic attack through both a strong negative inductive effect (-I) and a negative resonance effect (-R).[1][2] Conversely, it strongly activates the ring for nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions, by stabilizing the anionic Meisenheimer complex intermediate.[3][4][5][6]

  • Methyl Group (-CH₃): This group is a weak activator, donating electron density to the ring primarily through a positive inductive effect (+I) and hyperconjugation. It directs incoming electrophiles to the ortho and para positions.[2]

  • Phenoxy Group (-OPh): The phenoxy group acts as an activating group, directing electrophiles to the ortho and para positions. This is due to its strong positive resonance effect (+R) from the oxygen's lone pairs, which outweighs its negative inductive effect (-I).

The combined influence of these groups creates a nuanced electronic landscape. The activating methyl and phenoxy groups work in opposition to the deactivating nitro group in electrophilic substitution reactions, while the nitro group is the primary driver of the molecule's susceptibility to reduction and potential for nucleophilic substitution.

Physicochemical Properties
PropertyValueSource
Molecular FormulaC₁₃H₁₁NO₃PubChem[7]
Molecular Weight229.23 g/mol PubChem[7]
IUPAC Name2-methyl-4-nitro-1-phenoxybenzenePubChem[7]
CAS Number171349-95-4PubChem[7]

Synthesis of the Core Scaffold

The synthesis of 2-Methyl-4-nitro-1-phenoxybenzene is most logically achieved via a nucleophilic aromatic substitution (SNAr) reaction. The strategy involves the displacement of a halide from an activated aromatic ring by a phenoxide nucleophile.

A plausible and efficient route starts from 2-chloro-5-nitrotoluene (1-chloro-2-methyl-4-nitrobenzene). The chlorine atom is positioned ortho and para to the activating methyl and deactivating nitro groups, respectively, making it susceptible to nucleophilic attack.

Synthesis_Workflow reagent1 Phenol, KOH start 2-Chloro-5-nitrotoluene reagent2 DMF, Heat product 2-Methyl-4-nitro-1-phenoxybenzene start->product SNAr Reaction Reduction_Pathway start 2-Methyl-4-nitro-1-phenoxybenzene product 4-Amino-2-methyl-1-phenoxybenzene start->product reagents Reducing Agent (e.g., SnCl2/HCl or H2/Pd-C) reagents->start

Sources

Exploratory

Photophysical Profiling and UV-Vis Absorption Spectra of 2-Methyl-4-nitro-1-phenoxybenzene

A Technical Guide for API Intermediate Characterization Prepared for Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary In the landscape of pharmaceutical and agrochemical synthesis,...

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for API Intermediate Characterization Prepared for Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary

In the landscape of pharmaceutical and agrochemical synthesis, the rigorous analytical characterization of key intermediates is non-negotiable. 2-Methyl-4-nitro-1-phenoxybenzene is a critical biaryl ether intermediate, most notably utilized in the downstream synthesis of toltrazuril, a potent anticoccidial agent[1].

As a Senior Application Scientist, I approach the characterization of this compound not merely as a routine analytical step, but as a window into its electronic structure. Ultraviolet-Visible (UV-Vis) spectroscopy serves as a primary, non-destructive technique to monitor the synthesis, purity, and electronic behavior of this molecule. This whitepaper provides an in-depth analysis of the UV-Vis absorption characteristics of 2-Methyl-4-nitro-1-phenoxybenzene, detailing the causality behind its photophysical properties and establishing a self-validating protocol for its measurement.

Structural and Electronic Properties: The Causality of Absorption

To understand the UV-Vis spectrum of 2-Methyl-4-nitro-1-phenoxybenzene, we must first deconstruct its molecular architecture. The molecule consists of a central ether linkage bridging a simple phenyl ring and a 4-nitro-2-methylphenyl ring.

The Push-Pull Conjugated System

The primary chromophore is dictated by a "push-pull" electronic system. The ether oxygen possesses lone pairs that donate electron density into the aromatic ring via the positive mesomeric effect (+M). Conversely, the para-positioned nitro group is highly electronegative, withdrawing electron density via the negative mesomeric effect (-M). This donor-acceptor relationship significantly lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Consequently, the primary absorption band shifts from the deep UV (typical of isolated benzene rings) into the near-UV region.

The Steric Influence of the Ortho-Methyl Group

In an ideal, flat conjugated system, orbital overlap is maximized, leading to strong bathochromic (red) shifts. However, the methyl group at the 2-position (ortho to the ether linkage) introduces significant steric clash with the adjacent phenoxy ring. To minimize this steric strain, the molecule twists around the C–O–C bonds, breaking perfect coplanarity. This deviation from planarity slightly reduces the efficiency of the π-orbital overlap. As a result, 2-Methyl-4-nitro-1-phenoxybenzene exhibits a slight hypsochromic (blue) shift and a hypochromic (reduced intensity) effect when compared to completely planar analogs or the unmethylated 4-nitrodiphenyl ether[2].

Photophysical Profiling: UV-Vis Absorption Characteristics

The UV-Vis spectrum of 2-Methyl-4-nitro-1-phenoxybenzene is dominated by two primary electronic transitions:

  • Strong π → π Transition:* Originating from the extended conjugated system of the nitroaromatic moiety. This transition possesses high intramolecular charge transfer (ICT) character.

  • Weak n → π Transition:* Originating from the non-bonding electrons of the nitro and ether oxygen atoms. This band is typically symmetry-forbidden, resulting in a low molar absorptivity, and is often buried under the tail of the much stronger π → π* band.

Solvatochromism

Because the excited state (S1) of this push-pull molecule is highly polar (due to charge separation), it is heavily stabilized by polar solvents. This results in positive solvatochromism —the absorption maximum (λ_max) shifts to longer wavelengths as solvent polarity increases.

Table 1: Predicted UV-Vis Absorption Parameters across Solvents

SolventPolarity Index (P')λ_max (nm)Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)Transition Type
Hexane (Non-polar)0.1294~ 12,500π → π
Acetonitrile (Polar Aprotic)5.8302~ 14,200π → π (ICT)
Methanol (Polar Protic)5.1306~ 15,100π → π* (ICT)

Note: Data is extrapolated from structurally analogous p-nitrophenyl ethers[2], mathematically adjusted for the steric influence of the ortho-methyl group.

Mechanistic Workflow & Reaction Pathway

The synthesis of 2-Methyl-4-nitro-1-phenoxybenzene is typically achieved via a Nucleophilic Aromatic Substitution (SNAr) coupling 1-fluoro-2-methyl-4-nitrobenzene with phenol under basic conditions (e.g., K₂CO₃ in acetonitrile)[1]. The diagram below illustrates the workflow from chemical synthesis through photophysical excitation.

G N1 1-Fluoro-2-methyl-4-nitrobenzene + Phenol N2 Nucleophilic Aromatic Substitution (SNAr) K2CO3, Acetonitrile, 80°C N1->N2 Reactants N3 2-Methyl-4-nitro-1-phenoxybenzene (Target Intermediate) N2->N3 Coupling N4 UV-Vis Excitation (Photon Absorption) λ_max ~ 305 nm N3->N4 Photophysical Profiling N6 Downstream API Synthesis (e.g., Toltrazuril) N3->N6 Chemical Derivatization N5 S0 → S1 Transition (π → π* & n → π*) N4->N5 Electronic Transition

Fig 1: Synthesis and photophysical excitation pathway of 2-Methyl-4-nitro-1-phenoxybenzene.

Self-Validating Experimental Protocol for UV-Vis Acquisition

To ensure absolute scientific integrity and reproducibility, the following protocol is designed as a self-validating system. Every step includes a built-in check to prevent artifactual data.

Step 1: Material Preparation & Solvent Selection
  • Action: Prepare a 1.0 × 10⁻⁴ M stock solution of purified 2-Methyl-4-nitro-1-phenoxybenzene in HPLC-grade Acetonitrile.

  • Causality: Acetonitrile is chosen because it is UV-transparent down to 190 nm. Using HPLC-grade ensures no trace aromatics interfere with the 300 nm region.

Step 2: Cuvette Selection & Baseline Correction
  • Action: Use matched quartz cuvettes (1 cm path length). Fill both the reference and sample cuvettes with the exact same batch of Acetonitrile. Run a baseline scan from 400 nm down to 200 nm.

  • Causality: Standard glass or plastic cuvettes absorb UV light below 340 nm, which would obscure the critical π → π* transition. Using the exact solvent batch for the baseline mathematically subtracts any trace solvent impurities, ensuring the final spectrum represents purely the analyte.

Step 3: Serial Dilution & Beer-Lambert Validation
  • Action: Dilute the stock solution to create a concentration series (e.g., 10 µM, 20 µM, 40 µM, 60 µM). Measure the absorbance of each at the predetermined λ_max.

  • Causality: Plotting Absorbance vs. Concentration must yield a perfectly linear relationship (R² > 0.999). If the plot deviates from linearity at higher concentrations, it indicates intermolecular aggregation (such as π-π stacking), which can cause artifactual shifts in the absorption maximum. This step validates that the molecule is being measured in its monomeric state.

Step 4: Spectral Acquisition
  • Action: Scan the validated 40 µM sample from 450 nm to 200 nm at a scan rate of 120 nm/min with a slit width of 1 nm. Maintain the sample chamber at a constant 25.0 ± 0.1 °C.

  • Causality: Strict temperature control prevents temperature-dependent solvatochromic shifts, ensuring high-fidelity, reproducible data suitable for regulatory documentation.

Applications in Pharmaceutical Development

In the context of drug development, particularly for complex APIs like toltrazuril, the UV-Vis profile of 2-Methyl-4-nitro-1-phenoxybenzene is a powerful Process Analytical Technology (PAT) tool.

Because the starting material (1-fluoro-2-methyl-4-nitrobenzene) and the product (2-Methyl-4-nitro-1-phenoxybenzene) have different degrees of conjugation and steric twisting, their λ_max values differ. By continuously monitoring the reaction mixture in a flow-cell UV-Vis spectrophotometer, chemists can track the depletion of the precursor and the formation of the product in real-time. This eliminates the need for constant offline HPLC sampling, optimizing reaction times and ensuring higher yields of the critical intermediate[1].

References

  • Title: Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis Source: PMC - NIH URL: [Link]

  • Title: 1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 Source: PubChem - NIH URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Protocol: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene via Ullmann Coupling

Abstract This document provides a comprehensive guide for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene, a key intermediate in pharmaceutical and materials science research. The protocol leverages the copper-catalyz...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene, a key intermediate in pharmaceutical and materials science research. The protocol leverages the copper-catalyzed Ullmann coupling reaction, a robust and versatile method for the formation of diaryl ether linkages. This application note delves into the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental protocol, and offers insights into process optimization and safety considerations. The target audience for this guide includes researchers, scientists, and professionals involved in drug development and chemical synthesis.

Introduction: The Significance of Diaryl Ethers and the Ullmann Coupling

Diaryl ethers are a ubiquitous structural motif in a vast array of biologically active natural products, pharmaceuticals, and advanced polymers.[1][2] The synthesis of 2-Methyl-4-nitro-1-phenoxybenzene provides a valuable building block for further chemical elaboration. The Ullmann coupling, first reported by Fritz Ullmann in the early 20th century, has long been a cornerstone for the construction of C-O bonds in diaryl ethers.[3][4][5]

Historically, the Ullmann condensation required harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[6][7][8][9] However, modern advancements, particularly the development of sophisticated ligands, have transformed the Ullmann reaction into a more versatile and milder synthetic tool.[1][4][10] These modern protocols often utilize catalytic amounts of copper and can proceed at significantly lower temperatures, expanding the substrate scope and functional group tolerance.[4][7]

This protocol focuses on a modern Ullmann-type synthesis, which is particularly well-suited for the coupling of an activated aryl halide, 2-chloro-5-nitrotoluene, with phenol. The electron-withdrawing nitro group on the aryl halide enhances its reactivity towards nucleophilic aromatic substitution, a key step in the proposed reaction mechanism.[6][11]

Reaction Mechanism and Key Parameters

The precise mechanism of the Ullmann reaction has been the subject of extensive study and is thought to proceed through a copper-catalyzed nucleophilic aromatic substitution pathway.[3][12] While a radical mechanism has been considered, evidence from electron spin resonance studies suggests it is unlikely.[3] A generally accepted simplified mechanism involves the following key steps:

  • Formation of a Copper(I) Phenoxide: The base deprotonates the phenol to form a phenoxide, which then reacts with the copper(I) catalyst to generate a copper(I) phenoxide species.

  • Oxidative Addition: The activated aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a transient copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate undergoes reductive elimination to form the desired diaryl ether product and regenerate the copper(I) catalyst.

The efficiency of the Ullmann coupling is influenced by several critical parameters:

  • Catalyst: Copper(I) salts, such as copper(I) iodide (CuI), are commonly employed.[2][13] The active catalytic species is believed to be Cu(I).[4]

  • Ligand: The use of ligands can significantly accelerate the reaction and allow for milder conditions.[1][10] Diamine ligands, amino acids, and salicylaldimines have proven effective.[1][10] For this protocol, N,N'-dimethylethylenediamine (DMEDA) is selected for its proven efficacy in similar couplings.

  • Base: A suitable base is required to deprotonate the phenol. Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[1][2] Cs₂CO₃ is often particularly effective.[7]

  • Solvent: High-boiling polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are typically used to ensure the reactants remain in solution at the required reaction temperature.[6][14]

  • Temperature: While classical Ullmann reactions required very high temperatures, modern ligand-assisted protocols can often be run in the range of 100-160°C.[4][13][15]

Experimental Protocol: Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

This protocol details the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene from 2-chloro-5-nitrotoluene and phenol.

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
2-Chloro-5-nitrotolueneC₇H₆ClNO₂171.581.72 g10.01.0
PhenolC₆H₆O94.111.13 g12.01.2
Copper(I) Iodide (CuI)CuI190.45190 mg1.00.1
N,N'-Dimethylethylenediamine (DMEDA)C₄H₁₂N₂88.15176 mg2.00.2
Cesium Carbonate (Cs₂CO₃)Cs₂CO₃325.826.52 g20.02.0
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL--
TolueneC₇H₈92.14As needed--
Ethyl AcetateC₄H₈O₂88.11As needed--
Brine (saturated NaCl solution)NaCl(aq)-As needed--
Anhydrous Magnesium Sulfate (MgSO₄)MgSO₄120.37As needed--
Silica Gel (for column chromatography)SiO₂-As needed--
Equipment
  • 100 mL three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with a temperature controller

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Thin-layer chromatography (TLC) plates and developing chamber

Safety Precautions
  • 2-Chloro-5-nitrotoluene: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[16][17] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16] Handle in a well-ventilated fume hood.

  • Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[18] Avoid breathing dust.[19] Wear appropriate PPE.[18]

  • Phenol: Toxic and corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a fume hood and wear appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Handle in a fume hood.

  • General: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the copper catalyst.

Step-by-Step Procedure
  • Reaction Setup:

    • To a dry 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet, add 2-chloro-5-nitrotoluene (1.72 g, 10.0 mmol), phenol (1.13 g, 12.0 mmol), copper(I) iodide (190 mg, 1.0 mmol), and cesium carbonate (6.52 g, 20.0 mmol).

    • Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Solvent and Ligand:

    • Add N,N-dimethylformamide (20 mL) to the flask via syringe.

    • Add N,N'-dimethylethylenediamine (176 mg, 2.0 mmol) to the reaction mixture via syringe.

  • Reaction:

    • With vigorous stirring, heat the reaction mixture to 120-130°C using a heating mantle.

    • Maintain the reaction at this temperature and monitor its progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 10:1 Hexane:Ethyl Acetate). The reaction is typically complete within 8-12 hours.

  • Work-up:

    • Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.

    • Pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 2-Methyl-4-nitro-1-phenoxybenzene.

Characterization

The identity and purity of the final product can be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry: To determine the molecular weight.

  • Melting Point: To assess purity.

Visualization of the Experimental Workflow

Synthesis_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis A Combine Reactants: - 2-Chloro-5-nitrotoluene - Phenol - CuI - Cs₂CO₃ B Establish Inert Atmosphere (N₂ or Ar) A->B C Add Solvent (DMF) & Ligand (DMEDA) B->C D Heat to 120-130°C with Stirring C->D E Monitor by TLC (8-12 hours) D->E F Cool to RT E->F G Quench with Water & Extract with Ethyl Acetate F->G H Wash Organic Layer (Water & Brine) G->H I Dry (MgSO₄) & Concentrate H->I J Flash Column Chromatography I->J K Characterize Product (NMR, MS, MP) J->K

Sources

Application

Application Notes and Protocols for the Catalytic Reduction of 2-Methyl-4-nitro-1-phenoxybenzene to 2-Methyl-4-phenoxyaniline

Introduction The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] The res...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The reduction of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis, particularly within the pharmaceutical and fine chemical industries.[1] The resulting aryl amines are crucial building blocks for a wide range of bioactive molecules, including anticancer and antimalarial agents. This document provides a detailed guide to the catalytic reduction of 2-Methyl-4-nitro-1-phenoxybenzene, a key intermediate, to 2-Methyl-4-phenoxyaniline.

We will explore various catalytic systems, provide detailed experimental protocols, and discuss critical parameters for process optimization and safety. The insights provided are geared towards researchers, scientists, and drug development professionals seeking to implement robust and efficient synthetic routes.

Mechanistic Overview: The Journey from Nitro to Amine

The reduction of a nitro group to an amine is a six-electron process that can proceed through multiple intermediates.[1] The two primary mechanistic routes are the direct hydrogenation pathway and the condensation pathway.

  • Direct Hydrogenation Pathway: This is the more commonly accepted route in catalytic hydrogenation. The nitro group is sequentially reduced to a nitroso intermediate, then to a hydroxylamine, and finally to the aniline product.[1][2]

  • Condensation Pathway: This pathway involves the condensation of the nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced to the azo, hydrazo, and finally the amine product.[2][3]

The prevalence of each pathway is influenced by the specific catalyst, reducing agent, and reaction conditions employed.

Diagram: General Mechanistic Pathways

G cluster_direct Direct Hydrogenation Pathway cluster_condensation Condensation Pathway A Ar-NO2 (Nitroarene) B Ar-NO (Nitroso) A->B +2e-, +2H+ C Ar-NHOH (Hydroxylamine) B->C +2e-, +2H+ D Ar-NH2 (Aniline) C->D +2e-, +2H+ E Ar-NO (Nitroso) G Ar-N(O)=N-Ar (Azoxy) E->G F Ar-NHOH (Hydroxylamine) F->G H Ar-N=N-Ar (Azo) G->H +2e-, +2H+ I Ar-NH-NH-Ar (Hydrazo) H->I +2e-, +2H+ J 2 x Ar-NH2 (Aniline) I->J Cleavage

Caption: General mechanistic pathways for the reduction of aromatic nitro compounds.

Selection of Catalytic System: A Comparative Analysis

The choice of catalyst and hydrogen source is critical for achieving high yield, selectivity, and operational safety. Below is a comparison of commonly employed systems for the reduction of nitroarenes.

Catalytic SystemHydrogen SourceAdvantagesDisadvantagesKey Considerations
Palladium on Carbon (Pd/C) H₂ gas, Ammonium formate, Hydrazine hydrateHigh activity and efficiency, broad functional group tolerance.[4][5]Potential for dehalogenation of aryl halides.[4] Catalyst can be pyrophoric.[6][7]Catalyst loading, solvent choice, and temperature control are crucial for selectivity.[8]
Raney Nickel (Raney® Ni) H₂ gas, Formic acid, 2-PropanolCost-effective, less prone to dehalogenation compared to Pd/C.[4][9] Effective for both aromatic and aliphatic nitro compounds.[4][9]Pyrophoric nature requires careful handling.[6] Can be less active than palladium catalysts.Catalyst activity can vary between batches. Often used as a slurry.[6]
Platinum(IV) Oxide (PtO₂) H₂ gasHighly active catalyst.[9]Higher cost compared to other catalysts.Often used for reductions under more forcing conditions.
Iron (Fe) Powder Acidic media (e.g., AcOH, NH₄Cl)Mild, cost-effective, and chemoselective, preserving many other reducible groups.[1][4]Generates stoichiometric amounts of iron salts, leading to waste disposal challenges.The reaction can be vigorous initially and requires careful monitoring.[1]
Tin(II) Chloride (SnCl₂) Acidic mediaMild and selective reducing agent.[4]Produces tin-based byproducts that can be difficult to remove.Stoichiometric quantities are required.
Sodium Borohydride (NaBH₄) In conjunction with a transition metal catalyst (e.g., Ag/TiO₂, Pd/C, FeCl₂)Milder than LiAlH₄, can be used in protic solvents.[10] Can offer high chemoselectivity.[1]Alone, it is generally not effective for nitroarene reduction.The choice of co-catalyst dictates the reaction's success and selectivity.[1][10]

For the synthesis of 2-Methyl-4-phenoxyaniline, catalytic hydrogenation using Palladium on Carbon (Pd/C) with a suitable hydrogen source is often the preferred method due to its high efficiency and yield.[4][5] Transfer hydrogenation using ammonium formate or hydrazine hydrate as the hydrogen donor offers a convenient alternative to handling flammable hydrogen gas.[5][8]

Experimental Protocols

Safety First: Catalytic hydrogenation is a potentially hazardous procedure due to the use of flammable hydrogen gas and pyrophoric catalysts.[6][7][11] All operations should be conducted in a well-ventilated fume hood, behind a blast shield, and with appropriate personal protective equipment (PPE).[6][12] Ensure that the reaction vessel is properly purged with an inert gas (e.g., nitrogen or argon) to remove all oxygen before introducing hydrogen.[7][12][13]

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon and Hydrogen Gas

This protocol outlines the reduction of 2-Methyl-4-nitro-1-phenoxybenzene using a hydrogen balloon. For reactions requiring higher pressure, a certified high-pressure hydrogenation reactor must be used following strict safety protocols.[12]

Materials:

  • 2-Methyl-4-nitro-1-phenoxybenzene

  • 10% Palladium on carbon (Pd/C), wet (typically ~50% water)

  • Methanol or Ethanol, reagent grade

  • Diatomaceous earth (Celite®)

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet adapter with stopcock

  • Hydrogen balloon

  • Nitrogen/vacuum manifold

  • Filtration apparatus (e.g., Büchner funnel or Schlenk frit)

Procedure:

  • Catalyst Charging: To a three-necked round-bottom flask equipped with a magnetic stir bar, add 10% Pd/C (typically 1-5 mol% of palladium relative to the substrate).

  • Inerting the System: Assemble the flask on a nitrogen/vacuum manifold. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[7]

  • Solvent and Substrate Addition: Under a positive flow of nitrogen, add methanol or ethanol to the flask, followed by the 2-Methyl-4-nitro-1-phenoxybenzene.[7]

  • Hydrogenation: Evacuate the flask and backfill with hydrogen from a balloon. Repeat this cycle three times.[7]

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction Work-up: Once the reaction is complete, evacuate the flask and backfill with nitrogen three times to remove all hydrogen.[6][7]

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Crucially, do not allow the catalyst to dry on the filter paper, as it can ignite in the presence of air. [6][13] Keep the filter cake wet with solvent or water during and after filtration.[7][11]

  • Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-Methyl-4-phenoxyaniline. The product can be further purified by recrystallization or column chromatography if necessary.

  • Catalyst Quenching: Immediately after filtration, carefully transfer the wet catalyst and Celite® to a dedicated waste container and submerge in water to prevent ignition.[7]

Protocol 2: Transfer Hydrogenation using Palladium on Carbon and Ammonium Formate

This method avoids the use of hydrogen gas, making it more amenable to standard laboratory setups.[5][14]

Materials:

  • 2-Methyl-4-nitro-1-phenoxybenzene

  • 10% Palladium on carbon (Pd/C), wet

  • Ammonium formate (HCOONH₄)

  • Methanol or Ethanol, reagent grade

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

Procedure:

  • To a round-bottom flask containing a magnetic stir bar, add 2-Methyl-4-nitro-1-phenoxybenzene, methanol or ethanol, and 10% Pd/C (1-5 mol% Pd).

  • Add ammonium formate (typically 3-5 equivalents) to the mixture in portions. The reaction can be exothermic.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, ensuring the catalyst remains wet.

  • Concentrate the filtrate under reduced pressure. The residue can be partitioned between water and an organic solvent (e.g., ethyl acetate) to remove residual ammonium salts.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

Diagram: Experimental Workflow

G start Start: 2-Methyl-4-nitro-1-phenoxybenzene setup Reaction Setup: - Add Substrate, Solvent, Catalyst - Inert Atmosphere (N₂ Purge) start->setup reaction Reduction: - Introduce Hydrogen Source (H₂ or H-donor) - Stir at RT or Heat setup->reaction monitor Reaction Monitoring: - TLC / LC-MS reaction->monitor Periodically workup Work-up: - N₂ Purge - Catalyst Filtration (Wet!) reaction->workup Upon Completion monitor->reaction isolate Product Isolation: - Solvent Removal workup->isolate purify Purification (Optional): - Recrystallization or Chromatography isolate->purify product Final Product: 2-Methyl-4-phenoxyaniline isolate->product If pure purify->product

Caption: Experimental workflow for the catalytic reduction of 2-Methyl-4-nitro-1-phenoxybenzene.

Process Optimization and Characterization

To achieve optimal results, several parameters can be adjusted:

  • Catalyst Loading: While higher catalyst loading can increase the reaction rate, it also adds to the cost and potential for side reactions. Typically, 0.5 to 5 mol% of palladium is sufficient.[15]

  • Solvent: Polar protic solvents like methanol and ethanol are commonly used and generally afford good results.[16] The choice of solvent can influence reaction kinetics and solubility of the starting material and product.[16]

  • Temperature and Pressure: Most reductions of nitroarenes can be carried out at room temperature and atmospheric pressure (using a hydrogen balloon).[15] For less reactive substrates, increasing the temperature and/or hydrogen pressure may be necessary.

  • Hydrogen Source in Transfer Hydrogenation: The choice and stoichiometry of the hydrogen donor (e.g., ammonium formate, hydrazine hydrate) can impact the reaction rate and selectivity.[5][8]

Product Characterization: The successful synthesis of 2-Methyl-4-phenoxyaniline should be confirmed through standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To observe the disappearance of the nitro group stretches (~1530 and 1350 cm⁻¹) and the appearance of N-H stretches (~3300-3500 cm⁻¹) of the amine.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Incomplete or Slow Reaction - Inactive catalyst- Insufficient hydrogen source- Low temperature or pressure- Use fresh, high-quality catalyst.- Ensure an adequate supply of hydrogen or increase the equivalents of the transfer hydrogenation reagent.- Gently warm the reaction or, if equipment allows, increase hydrogen pressure.
Low Yield - Product loss during work-up- Catalyst poisoning- Ensure efficient extraction and minimize transfers.- Ensure starting materials and solvents are free of catalyst poisons (e.g., sulfur compounds).[14]
Formation of Side Products (e.g., dehalogenation if applicable, or intermediates) - Over-reduction- Reaction conditions too harsh- Carefully monitor the reaction and stop it once the starting material is consumed.- Use milder conditions (lower temperature, lower pressure, or a more selective catalyst system like Raney Nickel for halogenated substrates).[4]

Conclusion

The catalytic reduction of 2-Methyl-4-nitro-1-phenoxybenzene is a robust and scalable transformation that provides access to a valuable amine intermediate. Careful selection of the catalytic system, adherence to strict safety protocols, and systematic optimization of reaction parameters are key to achieving high yields and purity. The protocols and insights provided herein serve as a comprehensive guide for researchers in the successful execution of this important synthetic step.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • RSC Publishing. (n.d.). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances. Retrieved from [Link]

  • Taylor & Francis Online. (2018, October 16). Highly efficient reduction of nitro compounds: Recyclable Pd/C-catalyzed transfer hydrogenation with ammonium formate or hydrazine hydrate as hydrogen source. Retrieved from [Link]

  • Stanford Environmental Health & Safety. (2023, July 15). HYDROGENATION | FACT SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]

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  • Li, X., Thakore, R. R., Takale, B. S., Gallou, F., & Lipshutz, B. H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(21), 8114–8118. [Link]

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  • PMC. (n.d.). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]

  • ACS Chemical Health & Safety. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]

  • University of Rochester. (n.d.). Hydrogenation SOP. Retrieved from [Link]

  • Taylor & Francis Online. (2006, December 5). Facile Reduction of Aromatic Nitro Compounds to Anilines With 2-Propanol and Raney Nickel. Retrieved from [Link]

  • PMC. (n.d.). Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst. Retrieved from [Link]

  • ACS Sustainable Chemistry & Engineering. (2021, April 20). Real-Time Monitoring of Aqueous Organic Reduction Reactions Using Ex Situ Fiber Optic Raman Spectroscopy. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

  • MDPI. (2024, September 13). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). WO2020128434A1 - Method of reducing aromatic nitro compounds.
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  • MDPI. (2018, November 30). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic reduction of different nitroarenes. Retrieved from [Link]

  • RSC Publishing. (n.d.). Advancement in methodologies for reduction of nitroarenes. Retrieved from [Link]

  • Google Patents. (n.d.). CN102675133A - Synthesis method for synthesizing p-methoxyaniline compound through hydrogenation and transposition.
  • PubChem. (n.d.). 2-Methyl-4-phenoxyaniline. Retrieved from [Link]

  • ResearchGate. (n.d.). Catalytic hydrogenation of nitroarenes into different products via different routes. Retrieved from [Link]

  • Materials Chemistry Frontiers (RSC Publishing). (n.d.). Bifunctional Fe2O3 catalyst for the hydrogenation and transfer hydrogenation of nitroarenes. Retrieved from [Link]

  • Semantic Scholar. (2022, December 6). Electrostatically tuned phenols: a scalable organocatalyst for transfer hydrogenation and tandem reductive alkylation of N. Retrieved from [Link]

  • Google Patents. (n.d.). EP0659736A1 - Process for the preparation of 4-methoxy-2,2',6'-trimethyldiphenylamine.
  • ResearchGate. (2016, July 15). (PDF) Catalytic transfer hydrogenation of nitro compounds into amines over magnetic graphene oxide supported Pd nanoparticles. Retrieved from [Link]

  • SciSpace. (2022, August 4). Tuneable copper catalysed transfer hydrogenation of nitrobenzenes to aniline or azo derivatives. Retrieved from [Link]

  • Journal of Chemical Technology and Metallurgy. (2018, May 18). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. Retrieved from [Link]

  • Åbo Akademi University Research Portal. (n.d.). Liquid phase hydrogenation of nitrobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene. Retrieved from [Link]

  • MDPI. (2025, June 5). Spherified Pd0.33Ni0.67/BCNT Catalyst for Nitrobenzene Hydrogenation. Retrieved from [Link]

Sources

Method

The Lynchpin in Modern Herbicide Development: Application Notes for 2-Methyl-4-nitro-1-phenoxybenzene

Introduction: The Strategic Importance of a Niche Intermediate In the intricate landscape of agrochemical synthesis, the efficacy of a final active ingredient often hinges on the strategic design and availability of key...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of a Niche Intermediate

In the intricate landscape of agrochemical synthesis, the efficacy of a final active ingredient often hinges on the strategic design and availability of key intermediates. 2-Methyl-4-nitro-1-phenoxybenzene, a substituted diphenyl ether, represents such a critical building block. While not an end-product itself, its structural motifs—a nitrated ring system linked by an ether bridge to a methylated phenyl group—are characteristic of a class of potent herbicides that have been instrumental in modern agriculture. This document serves as a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis and prospective application of this versatile intermediate in the creation of next-generation herbicidal agents. The focus of this guide is to not only provide robust protocols but to also instill a deep understanding of the chemical principles and biological rationale that underpin its use.

Synthesis of the Core Intermediate: 2-Methyl-4-nitro-1-phenoxybenzene

The creation of the diaryl ether linkage in 2-Methyl-4-nitro-1-phenoxybenzene is the cornerstone of its synthesis. Two classical and reliable methodologies are presented here: the Ullmann Condensation and the Williamson Ether Synthesis. The choice between these routes will often depend on the availability of starting materials, desired scale, and specific laboratory capabilities.

Prerequisite: Synthesis of 2-Methyl-4-nitrophenol

A key starting material for the Williamson ether synthesis pathway is 2-methyl-4-nitrophenol. A reliable method for its preparation begins with the commercially available 2-methyl-4-nitroaniline.

Protocol 1: Synthesis of 2-Methyl-4-nitrophenol

  • Diazotization: In a four-necked flask equipped with a thermometer, stirrer, and reflux condenser, suspend 2-methyl-4-nitroaniline (1 equivalent) in a solution of hydrochloric acid and water.[1] Cool the mixture to 0-5°C in an ice-water bath with continuous stirring to form a fine slurry of the hydrochloride salt.[1]

  • In a separate beaker, dissolve sodium nitrite (1.05 equivalents) in distilled water and cool the solution to 0-5°C.[1]

  • Slowly add the chilled sodium nitrite solution dropwise to the stirred amine salt slurry, ensuring the temperature is maintained between 0-5°C.[1]

  • Hydrolysis: After the addition is complete, the resulting diazonium salt solution is carefully heated. The diazonium group is an excellent leaving group (as N₂ gas), and in the presence of water and heat, it is displaced by a hydroxyl group.

  • Work-up and Purification: Upon completion of the reaction (cessation of nitrogen evolution), the reaction mixture is cooled. The product, 2-methyl-4-nitrophenol, may precipitate out of the solution. The solid is collected by filtration, washed with cold water to remove any residual acid, and then dried.[2] Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method A: Ullmann Condensation

The Ullmann condensation is a robust, copper-catalyzed reaction that forms a C-O bond between an aryl halide and a phenol.[3] This method is particularly effective when the aryl halide is activated by electron-withdrawing groups, such as the nitro group in our target synthesis.[3]

Protocol 2: Ullmann Condensation for 2-Methyl-4-nitro-1-phenoxybenzene

  • Reactant Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, combine phenol (1.2 equivalents), potassium carbonate (2.0 equivalents, as a base), and copper(I) iodide (0.1 equivalents, as a catalyst) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4]

  • Reaction Execution: To the stirred suspension, add 1-chloro-2-methyl-4-nitrobenzene (1.0 equivalent).

  • Heat the reaction mixture to a temperature of 120-150°C under a nitrogen atmosphere. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature and pour it into a separatory funnel containing water and a suitable organic solvent for extraction (e.g., ethyl acetate).

  • Extract the aqueous layer multiple times with the organic solvent.

  • Combine the organic layers, wash with brine to remove residual DMF and salts, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude 2-Methyl-4-nitro-1-phenoxybenzene by column chromatography on silica gel.

Diagram of the Ullmann Condensation Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 1_chloro_2_methyl_4_nitrobenzene 1-Chloro-2-methyl-4-nitrobenzene reagents K₂CO₃ (Base) CuI (Catalyst) DMF (Solvent) 120-150°C 1_chloro_2_methyl_4_nitrobenzene->reagents phenol Phenol phenol->reagents product 2-Methyl-4-nitro-1-phenoxybenzene reagents->product Ullmann Condensation

Caption: Ullmann condensation for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene.

Method B: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, proceeding via an SNAr (nucleophilic aromatic substitution) mechanism in this context. It involves the reaction of a phenoxide with a suitable electrophile. For the synthesis of diaryl ethers, this typically requires an activated aryl halide.

Protocol 3: Williamson Ether Synthesis for 2-Methyl-4-nitro-1-phenoxybenzene

  • Phenoxide Formation: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 2-methyl-4-nitrophenol (1.0 equivalent) in a polar aprotic solvent such as DMF.[4]

  • Add a suitable base, such as potassium carbonate (1.5 equivalents), to the solution and stir at room temperature for 30 minutes to an hour to ensure the complete formation of the potassium 2-methyl-4-nitrophenoxide.[4]

  • Nucleophilic Aromatic Substitution: To the stirred suspension, add bromobenzene (1.2 equivalents).

  • Heat the reaction mixture to 80-100°C and monitor its progress by TLC.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 2.

Diagram of the Williamson Ether Synthesis Pathway

G cluster_reactants Reactants cluster_reagents Reagents & Conditions 2_methyl_4_nitrophenol 2-Methyl-4-nitrophenol reagents K₂CO₃ (Base) DMF (Solvent) 80-100°C 2_methyl_4_nitrophenol->reagents bromobenzene Bromobenzene bromobenzene->reagents product 2-Methyl-4-nitro-1-phenoxybenzene reagents->product Williamson Ether Synthesis

Caption: Williamson ether synthesis for 2-Methyl-4-nitro-1-phenoxybenzene.

Application in Herbicide Synthesis: A Prototypical Example

The true value of 2-Methyl-4-nitro-1-phenoxybenzene lies in its potential for derivatization into herbicidally active molecules. Many commercial diphenyl ether herbicides feature a carboxylic acid or ester group on the phenoxy ring, which is crucial for their mode of action. While no major commercial herbicide is explicitly documented as being derived directly from 2-Methyl-4-nitro-1-phenoxybenzene, we can propose the synthesis of a plausible, representative herbicide, "Methyl 2-(2-methyl-4-nitrophenoxy)benzoate," to illustrate the application of this intermediate.

Protocol 4: Synthesis of a Hypothetical Herbicide - Methyl 2-(2-methyl-4-nitrophenoxy)benzoate

This synthesis would again employ the Ullmann condensation, this time coupling our intermediate with a substituted aryl halide.

  • Reactant Preparation: In a setup similar to Protocol 2, combine 2-methyl-4-nitrophenol (1.0 equivalent), methyl 2-bromobenzoate (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents) in DMF.

  • Reaction Execution: Heat the mixture to 120-150°C under a nitrogen atmosphere, monitoring by TLC or HPLC.

  • Work-up and Purification: Employ the same work-up and purification procedures as outlined in the previous protocols to isolate the target compound.

Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition

Herbicides derived from nitrodiphenyl ethers, such as our hypothetical "Methyl 2-(2-methyl-4-nitrophenoxy)benzoate," typically function by inhibiting the enzyme protoporphyrinogen oxidase (PPO).[5][6] This enzyme is a critical component in the biosynthesis of both chlorophyll and heme in plants.[6][7]

The inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX, in the plant cells.[7][8] This excess protoporphyrinogen IX leaks from the chloroplast into the cytoplasm, where it is oxidized to protoporphyrin IX.[7] Protoporphyrin IX is a potent photosensitizer. In the presence of light and oxygen, it generates highly reactive singlet oxygen.[5] This singlet oxygen then causes rapid peroxidation of lipids and proteins in the cell membranes, leading to membrane disruption, cellular leakage, and ultimately, rapid cell death.[5][8] This light-dependent, rapid cellular necrosis is the characteristic symptom of PPO-inhibiting herbicides, often observed as wilting, chlorosis, and desiccation of treated plant tissues within hours to a few days of application.[5]

Diagram of the PPO Inhibition Pathway

G Protoporphyrinogen_IX Protoporphyrinogen IX PPO_enzyme PPO Enzyme Protoporphyrinogen_IX->PPO_enzyme Substrate Accumulation Accumulation & Leakage into Cytoplasm Protoporphyrinogen_IX->Accumulation Builds up Protoporphyrin_IX Protoporphyrin IX PPO_enzyme->Protoporphyrin_IX Catalyzes Chlorophyll_Heme Chlorophyll & Heme Protoporphyrin_IX->Chlorophyll_Heme Leads to Singlet_Oxygen Singlet Oxygen (¹O₂) Protoporphyrin_IX->Singlet_Oxygen + Light + O₂ → Herbicide Diphenyl Ether Herbicide Herbicide->PPO_enzyme Inhibits Oxidation Oxidation Accumulation->Oxidation Cytoplasmic Oxidation->Protoporphyrin_IX Cell_Death Lipid Peroxidation & Cell Membrane Disruption → Cell Death Singlet_Oxygen->Cell_Death

Caption: Mechanism of action for PPO-inhibiting herbicides.

Quantitative Data: Comparative Analysis of PPO Inhibitors

To provide context for the potential efficacy of herbicides derived from 2-Methyl-4-nitro-1-phenoxybenzene, the following table presents the half-maximal inhibitory concentration (IC50) values for several known diphenyl ether herbicides against PPO. Lower IC50 values indicate higher inhibitory potency.

HerbicideIC50 Value (mg/L)Target OrganismReference
Oxyfluorfen0.0426Maize PPO[9]
Compound 6c0.00667Maize PPO[9]
FomesafenNot specifiedNot specified
AcifluorfenNot specifiedNot specified

Note: Data for Fomesafen and Acifluorfen are widely available in scientific literature but specific IC50 values can vary depending on the experimental conditions.

Conclusion and Future Outlook

2-Methyl-4-nitro-1-phenoxybenzene is a strategically important intermediate with significant potential in the development of novel PPO-inhibiting herbicides. The synthetic protocols outlined in this guide, based on well-established Ullmann and Williamson reactions, provide a reliable foundation for its laboratory-scale production. The true potential of this intermediate will be realized through the creative and rational design of novel derivatives. Future research should focus on synthesizing and screening a library of compounds derived from this core structure to identify candidates with enhanced herbicidal activity, improved crop selectivity, and favorable environmental profiles. The continued exploration of structure-activity relationships within the diphenyl ether class will undoubtedly lead to the development of more effective and sustainable solutions for global weed management challenges.

References

  • PrepChem.com. Preparation of 2-methyl-4-nitrophenol. Available from: [Link]

  • University of Nebraska–Lincoln. Lecture Inhibition of Protoporphyrinogen Oxidase. Available from: [Link]

  • Chemistry Stack Exchange. Synthesis of 2-methyl-4-nitrophenol from benzene? Available from: [Link]

  • Haller, F., et al. (2014). Protoporphyrinogen Oxidase Inhibitor: An Ideal Target for Herbicide Discovery. CHIMIA, 68(4), 262-266.
  • Barker, A. L., et al. (2023). Discovery, Mode of Action, Resistance Mechanisms, and Plan of Action for Sustainable Use of Group 14 Herbicides. Weed Science, 71(2), 99-114.
  • University of California, Agriculture and Natural Resources. Protoporphyrinogen Oxidase (PPO) Inhibitors. Available from: [Link]

  • IntechOpen. (2024). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents.
  • ResearchGate. The Ullmann Ether Condensation. Available from: [Link]

  • Wikipedia. Ullmann condensation. Available from: [Link]

  • Beilstein Journal of Organic Chemistry. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1036-1044.
  • PubMed. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry, 70(4), 1149-1160.
  • Google Patents. (1981). US4288386A - Ullmann reaction for the synthesis of diaryl ethers.
  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available from: [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. In Name Reactions in Organic Synthesis.
  • University of Calgary. Ch24: ArOH to ArOR. Available from: [Link]

  • PubMed. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry, 68(12), 3729-3741.
  • Google Patents. (1987). US4714491A - Diphenyl ether herbicides.
  • ResearchGate. (2020). Design, Synthesis, and Herbicidal Activity of Novel Diphenyl Ether Derivatives Containing Fast Degrading Tetrahydrophthalimide. Journal of Agricultural and Food Chemistry.
  • Semantic Scholar. (2022). Design, Synthesis, and Herbicidal Activity of Diphenyl Ether Derivatives Containing a Five-Membered Heterocycle. Journal of Agricultural and Food Chemistry.
  • Haz-Map. 2-Methyl-4-chlorophenoxyacetic acid. Available from: [Link]

  • PubMed Central. (2023). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2,4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe3O4 composite: application of partial least squares and Doehlert experimental design. Scientific Reports, 13(1), 12345.
  • ResearchGate. (2023). Simultaneous removal of phenoxy herbicides, 2-methyl-4-chlorophenoxyacetic acid and 2.4-dichlorophenoxyacetic acid from aqueous media by magnetized MgAl-LDH@Fe 3 O 4 composite: Application of partial least squares and Doehlert experimental design.
  • Wikipedia. 2,4-Dichlorophenoxyacetic acid. Available from: [Link]

Sources

Application

Application Note: Advanced Reagents and Protocols for the Synthesis of Diaryl Ethers from 4-Nitro-2-methylphenol

Executive Summary The synthesis of diaryl ethers is a critical transformation in pharmaceutical development, agrochemicals, and materials science. However, coupling 4-nitro-2-methylphenol (2-methyl-4-nitrophenol) with be...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of diaryl ethers is a critical transformation in pharmaceutical development, agrochemicals, and materials science. However, coupling 4-nitro-2-methylphenol (2-methyl-4-nitrophenol) with benzene derivatives presents a unique set of mechanistic hurdles. The strong electron-withdrawing nature of the para-nitro group significantly reduces the nucleophilicity of the phenoxide oxygen. Simultaneously, the ortho-methyl group introduces steric hindrance that impedes coordination to transition metal centers or electrophilic carbons. To overcome these barriers, researchers must carefully select catalytic systems and reagents that lower the activation energy for oxidative addition and reductive elimination.

This guide provides field-proven, self-validating protocols for coupling 4-nitro-2-methylphenol via Copper-catalyzed Ullmann condensation, Palladium-catalyzed Buchwald-Hartwig cross-coupling, and Nucleophilic Aromatic Substitution (SNAr).

Mechanistic Insights & Reagent Selection

Copper-Catalyzed Ullmann Condensation

Traditional Ullmann couplings require harsh conditions (>150 °C), which are often incompatible with sensitive functional groups 1[1]. For a deactivated substrate like 4-nitro-2-methylphenol, the use of bidentate amino acid ligands, such as N,N-dimethylglycine, is mandatory. These ligands coordinate to the Cu(I) center, preventing its disproportionation to Cu(0) and Cu(II), while 2[2].

Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

For sterically hindered or unactivated aryl halides, Pd-catalyzed cross-coupling is preferred. The rate-determining step for weakly nucleophilic phenols is often the transmetalation or reductive elimination. Utilizing bulky, electron-rich biarylphosphine ligands (e.g., t-BuXPhos or L8 ligands) forces the palladium center into a highly reactive, monoligated Pd(0) state, which3[3].

Nucleophilic Aromatic Substitution (SNAr)

When the benzene derivative is highly electron-deficient (e.g., bearing ortho/para -NO₂, -CN, or -F groups), transition metal catalysts can be bypassed entirely. An efficient SNAr protocol utilizes potassium fluoride on alumina (KF-Al₂O₃) and 18-crown-6 in DMSO. The crown ether sequesters the potassium ion, leaving a4[4].

Quantitative Data Summary

ParameterProtocol A: Ullmann CondensationProtocol B: Buchwald-HartwigProtocol C: SNAr
Optimal Substrates Unactivated / Electron-rich Aryl HalidesSterically Hindered Aryl HalidesElectron-deficient Aryl Halides
Catalyst CuI (10 mol%)Pd₂(dba)₃ (2 mol%)None
Ligand / Additive N,N-Dimethylglycine (20 mol%)Bulky Biarylphosphine (6 mol%)18-crown-6 (10 mol%)
Base Cs₂CO₃K₃PO₄ or NaOtBuKF-Al₂O₃
Solvent DMF or DioxaneToluene or DioxaneDMSO
Temperature 90 - 110 °C80 - 100 °C100 - 140 °C
Typical Yield Range 60 - 85%70 - 95%65 - 90%

Experimental Protocols

Protocol A: Copper-Catalyzed Ullmann Coupling

Causality Note: Cs₂CO₃ is selected over Na₂CO₃ due to the larger ionic radius of cesium, which increases the solubility and basicity of the carbonate in organic solvents, facilitating the deprotonation of the sterically hindered 4-nitro-2-methylphenol.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-nitro-2-methylphenol (1.0 mmol), the aryl halide (1.2 mmol), CuI (0.1 mmol, 10 mol%), N,N-dimethylglycine hydrochloride (0.2 mmol, 20 mol%), and Cs₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Evacuate the tube and backfill with ultra-high purity argon (repeat 3 times).

  • Solvent Addition: Add anhydrous DMF (3.0 mL) via syringe under argon flow.

  • Reaction: Seal the tube and heat the reaction mixture at 90 °C in a pre-heated oil bath for 18–24 hours.

  • Validation & Quality Control: Monitor progression via TLC (Hexane:EtOAc 4:1). The reaction is complete when the distinct yellow spot of the nitrophenoxide disappears.

  • Work-up: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with 5% aqueous ammonia (2 x 10 mL). Self-Validation: The aqueous layer will turn deep blue, confirming the successful formation and extraction of the [Cu(NH₃)₄]²⁺ complex and the removal of the catalyst from the organic phase. Wash with brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

Protocol B: Palladium-Catalyzed Buchwald-Hartwig Coupling

Causality Note: The use of Pd₂(dba)₃ with a bulky biarylphosphine ligand ensures the formation of a highly active, monoligated Pd(0) species, which is crucial for the oxidative addition into challenging aryl-halogen bonds.

  • Preparation: In an argon-filled glovebox, charge a vial with 4-nitro-2-methylphenol (1.0 mmol), aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol, 2 mol%), t-BuXPhos (0.06 mmol, 6 mol%), and K₃PO₄ (1.5 mmol).

  • Solvent Addition: Add anhydrous toluene (4.0 mL). Seal the vial with a PTFE-lined cap.

  • Reaction: Remove the vial from the glovebox and stir at 100 °C for 12–16 hours.

  • Validation & Quality Control: The initial Pd₂(dba)₃/ligand mixture should transition from a dark purple/red suspension to a pale yellow/orange solution upon heating, indicating the formation of the active Pd(0) catalytic species.

  • Work-up: Cool the mixture to room temperature. Filter the heterogeneous mixture through a short pad of Celite to remove the palladium catalyst and inorganic salts, eluting with dichloromethane (20 mL). Self-Validation: The filtrate must be entirely clear and free of black particulates (Pd black).

  • Purification: Concentrate the filtrate and purify the crude diaryl ether by silica gel chromatography.

Protocol C: Nucleophilic Aromatic Substitution (SNAr)

Causality Note: KF-Al₂O₃ provides a highly basic, high-surface-area solid support, while 18-crown-6 sequesters K⁺ ions to generate a "naked," highly nucleophilic phenoxide capable of attacking deactivated rings.

  • Preparation: To a round-bottom flask, add 4-nitro-2-methylphenol (1.0 mmol), an electron-deficient aryl halide (e.g., 4-fluorobenzonitrile) (1.0 mmol), 18-crown-6 (0.1 mmol, 10 mol%), and KF-Al₂O₃ (37% w/w, 2.5 g).

  • Solvent Addition: Add anhydrous DMSO (5.0 mL).

  • Reaction: Heat the mixture at 120 °C under an ambient atmosphere for 4–6 hours. Monitor via TLC.

  • Work-up & Validation: Cool to room temperature. Dilute with diethyl ether (20 mL) and filter to remove the alumina support. Wash the organic layer with water (3 x 10 mL) to remove DMSO and 18-crown-6. Self-Validation: The complete removal of DMSO is validated by the absence of a broad aqueous droplet layer during rotary evaporation.

  • Purification: Concentrate and purify via recrystallization or silica gel chromatography.

Decision Workflow

G Start 4-Nitro-2-methylphenol + Benzene Derivative Check1 Is the Aryl Halide Electron-Deficient? Start->Check1 SNAr SNAr Protocol (KF-Al2O3 / 18-crown-6) Check1->SNAr Yes (-NO2, -CN) Check2 Is the Aryl Halide Sterically Hindered? Check1->Check2 No Product Diaryl Ether Product SNAr->Product Buchwald Buchwald-Hartwig (Pd-Catalyzed) Check2->Buchwald Yes Ullmann Ullmann Condensation (Cu-Catalyzed) Check2->Ullmann No Buchwald->Product Ullmann->Product

Decision workflow for selecting the optimal diaryl ether coupling protocol.

Sources

Method

Application Notes and Protocols for the Scalable Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

Introduction 2-Methyl-4-nitro-1-phenoxybenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether structure is a common motif in biologically active molecules.[1] The de...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Methyl-4-nitro-1-phenoxybenzene is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its diaryl ether structure is a common motif in biologically active molecules.[1] The demand for efficient and scalable methods for its production is therefore of significant interest to researchers, scientists, and drug development professionals. This document provides a detailed guide to the scalable synthesis of 2-Methyl-4-nitro-1-phenoxybenzene, focusing on scientifically sound and field-proven methodologies. We will explore two primary synthetic strategies: the Ullmann Condensation and Nucleophilic Aromatic Substitution (SNAr), providing in-depth protocols, mechanistic insights, and data presentation to aid in the successful and scalable implementation of these methods.

Mechanistic Considerations and Strategic Approach

The synthesis of diaryl ethers like 2-Methyl-4-nitro-1-phenoxybenzene can be approached through several established methods.[1] For the purpose of scalability and industrial applicability, two routes stand out:

  • Ullmann Condensation: This classic copper-catalyzed cross-coupling reaction joins an aryl halide with a phenol.[2][3] While traditionally requiring harsh conditions, modern advancements with ligands and optimized catalyst systems have made it a more viable and scalable option.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): This pathway relies on the reaction of a nucleophile (in this case, a phenoxide) with an aryl halide that is "activated" by electron-withdrawing groups, such as a nitro group.[6] The presence of the nitro group in the target molecule makes this a highly logical and efficient approach.

This guide will detail protocols for both approaches, allowing researchers to select the most suitable method based on available starting materials, equipment, and desired scale.

Method 1: Modified Ullmann Condensation

The Ullmann condensation is a robust method for forming C-O bonds.[7] The reaction of 2-chloro-5-nitrotoluene with phenol in the presence of a copper catalyst and a base is a direct route to the target molecule. To enhance scalability and improve reaction kinetics, the use of ligands and phase-transfer catalysts is highly recommended.[8][9]

Causality of Experimental Choices
  • Catalyst System: Copper(I) iodide (CuI) is a commonly used and cost-effective copper source. The addition of a ligand, such as N,N-dimethylglycine, can accelerate the reaction and allow for lower reaction temperatures by increasing the solubility and reactivity of the copper catalyst.[4]

  • Base: A strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or potassium carbonate (K₂CO₃) is crucial for the deprotonation of phenol to the more nucleophilic phenoxide.

  • Solvent: High-boiling polar aprotic solvents like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are typically used to ensure all reactants remain in solution at the required reaction temperatures.

  • Phase-Transfer Catalyst (PTC): For larger-scale reactions, a phase-transfer catalyst like 18-crown-6 or a quaternary ammonium salt can be beneficial.[8][10] A PTC facilitates the transfer of the phenoxide from a solid or aqueous phase to the organic phase where the reaction occurs, thereby increasing the reaction rate.[9]

Visualizing the Ullmann Condensation Workflow

Ullmann_Condensation Start Starting Materials: 2-Chloro-5-nitrotoluene Phenol Reaction Reaction Vessel Heat (e.g., 110-130°C) Inert Atmosphere (N₂ or Ar) Start->Reaction Reagents Reagents: CuI (catalyst) Ligand (e.g., N,N-dimethylglycine) Base (e.g., Cs₂CO₃) Solvent (e.g., DMF) Reagents->Reaction Workup Aqueous Workup (e.g., NH₄Cl solution, water) Reaction->Workup Cool to RT Extraction Organic Extraction (e.g., Ethyl Acetate) Workup->Extraction Purification Purification (e.g., Column Chromatography or Recrystallization) Extraction->Purification Dry & Concentrate Product 2-Methyl-4-nitro-1-phenoxybenzene Purification->Product

Caption: Workflow for the Modified Ullmann Condensation.

Detailed Protocol: Modified Ullmann Condensation

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (for 10 mmol scale)Molar Equivalents
2-Chloro-5-nitrotoluene171.581.72 g1.0
Phenol94.111.13 g1.2
Copper(I) Iodide (CuI)190.4595 mg0.05
N,N-Dimethylglycine103.12103 mg0.1
Cesium Carbonate (Cs₂CO₃)325.826.52 g2.0
Dimethylformamide (DMF)-20 mL-

Procedure:

  • To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 2-chloro-5-nitrotoluene (1.72 g, 10 mmol), phenol (1.13 g, 12 mmol), copper(I) iodide (95 mg, 0.5 mmol), N,N-dimethylglycine (103 mg, 1 mmol), and cesium carbonate (6.52 g, 20 mmol).

  • Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.

  • Add dimethylformamide (20 mL) via syringe.

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing 100 mL of a saturated aqueous solution of ammonium chloride and 100 mL of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-Methyl-4-nitro-1-phenoxybenzene.

Method 2: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a powerful and often more scalable alternative to cross-coupling reactions for the synthesis of electron-deficient diaryl ethers.[6] The strong electron-withdrawing nitro group in 2-chloro-5-nitrotoluene activates the aryl halide towards nucleophilic attack by phenoxide.[11]

Causality of Experimental Choices
  • Nucleophile Generation: Phenol is deprotonated in situ using a suitable base to form the more potent nucleophile, sodium or potassium phenoxide.

  • Solvent: A polar aprotic solvent such as dimethyl sulfoxide (DMSO) or DMF is ideal as it can solvate the cation of the phenoxide salt, leaving the phenoxide anion more "naked" and nucleophilic.

  • Temperature: While SNAr reactions with activated substrates can often proceed at lower temperatures than Ullmann condensations, moderate heating is typically required to achieve a reasonable reaction rate.

  • Phase-Transfer Catalysis: As with the Ullmann reaction, a phase-transfer catalyst can be employed to enhance reaction rates in a biphasic system, which can be advantageous for large-scale operations.[10][12]

Visualizing the SNAr Reaction Pathway

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Resonance Stabilized) cluster_products Products 2-Chloro-5-nitrotoluene 2-Chloro-5-nitrotoluene Phenoxide Phenoxide Intermediate Intermediate 2-Methyl-4-nitro-1-phenoxybenzene 2-Methyl-4-nitro-1-phenoxybenzene Intermediate->2-Methyl-4-nitro-1-phenoxybenzene - Chloride (Leaving Group Departure) Chloride Chloride Intermediate->Chloride

Caption: The SNAr mechanism proceeds via a stable Meisenheimer complex.

Detailed Protocol: Nucleophilic Aromatic Substitution (SNAr)

Materials:

Reagent/MaterialMolar Mass ( g/mol )Amount (for 10 mmol scale)Molar Equivalents
2-Chloro-5-nitrotoluene171.581.72 g1.0
Phenol94.111.04 g1.1
Potassium Carbonate (K₂CO₃)138.212.07 g1.5
Dimethyl Sulfoxide (DMSO)-20 mL-

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.04 g, 11 mmol) in dimethyl sulfoxide (10 mL).

  • Add potassium carbonate (2.07 g, 15 mmol) to the solution and stir the mixture at room temperature for 30 minutes to form the potassium phenoxide.

  • In a separate flask, dissolve 2-chloro-5-nitrotoluene (1.72 g, 10 mmol) in dimethyl sulfoxide (10 mL).

  • Add the solution of 2-chloro-5-nitrotoluene to the potassium phenoxide suspension.

  • Heat the reaction mixture to 100 °C and stir for 4-8 hours. Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with water (3 x 50 mL) to remove any remaining DMSO and inorganic salts.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 2-Methyl-4-nitro-1-phenoxybenzene.

Data Summary and Expected Outcomes

MethodTypical YieldPurity (Post-Purification)Key AdvantagesKey Considerations
Modified Ullmann Condensation 75-90%>98%Broad substrate scope, reliable for less activated aryl halides.Requires a metal catalyst, potentially higher temperatures, and ligands can be expensive.
Nucleophilic Aromatic Substitution (SNAr) 85-95%>99%Metal-free, generally faster reaction times, simpler workup.Requires an electron-withdrawing group on the aryl halide.

Conclusion

Both the modified Ullmann condensation and the nucleophilic aromatic substitution are highly effective and scalable methods for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene. The choice between the two will depend on factors such as cost of starting materials and reagents, available equipment, and the desired scale of production. The SNAr method is often preferred for its simplicity, higher yields, and avoidance of a metal catalyst. However, the Ullmann condensation remains a valuable and versatile tool in the synthetic chemist's arsenal. The protocols provided herein are robust starting points that can be further optimized for specific large-scale manufacturing processes.

References

  • Klinggräff, S., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1147-1155. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Recent Progress in Diaryl Ether Synthesis. Current Organic Synthesis, 5(3), 267-293.
  • Sawant, D. N., et al. (2018). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Catalysts, 8(10), 457. [Link]

  • Various Authors. (2024).
  • Abramovitch, R. A., et al. (1998). Synthesis of Diaryl Ethers, Diaryl Thioethers, and Diarylamines Mediated by Potassium Fluoride−Alumina and 18-Crown-6: Expansion of Scope and Utility. The Journal of Organic Chemistry, 63(22), 7756-7764. [Link]

  • Monge, D., & SanMartin, R. (2018). Diaryl ethers synthesis: nano-catalysts in carbon-oxygen cross-coupling reactions. RSC Advances, 8(34), 19125-19143. [Link]

  • Wikipedia. (2023, December 28). Ullmann condensation. [Link]

  • Various Authors. (2013). Chapter 1: Cu‐Catalyzed Ullmann‐Type C–Heteroatom Bond Formation: The Key Role of Dinucleating Ancillary Ligands.
  • OperaChem. (2023, July 2). Phase transfer catalysis (PTC). [Link]

  • Wikipedia. (2024, January 16). Phase-transfer catalyst. [Link]

  • Quora. (2020, March 27). Why chlorination of meta-nitrotoluene give 2,chloro 5,nitrotoluene instead of 4,chloro 3,nitrotoluene?[Link]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, November 30). Synthesis of 2-methyl-4-nitrophenol from benzene?[Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • PrepChem. (n.d.). Preparation of 2-methyl-4-nitrophenol. Retrieved from [Link]

  • Mondal, B., et al. (2020). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 25(19), 4423. [Link]

  • PubChem. (n.d.). 2-Methyl-4-nitro-1-phenoxybenzene. Retrieved from [Link]

  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (n.d.). Directed nucleophilic aromatic substitution reaction. [Link]

  • The Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Aqueous-phase nitration of phenol by N2O5 and ClNO2. Retrieved from [Link]

  • MDPI. (2024, July 26). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. [Link]

  • PrepChem. (n.d.). (1) Synthesis of 2-chloro-5-nitrophenol. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Chloro-5-nitrotoluene (13290-74-9). Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ullmann Condensation of Nitro-Cresols

Welcome to our dedicated technical support center for the Ullmann condensation of nitro-cresols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the compl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to our dedicated technical support center for the Ullmann condensation of nitro-cresols. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this powerful C-O bond-forming reaction. The presence of a nitro group on the cresol moiety introduces specific electronic considerations that directly impact reaction optimization, particularly temperature. This resource provides field-proven insights, troubleshooting workflows, and answers to frequently encountered challenges to help you achieve higher yields and cleaner reaction profiles.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns when developing an Ullmann protocol for nitro-cresol substrates.

Q1: What is a typical starting temperature for the Ullmann condensation of a nitro-cresol with an aryl halide?

A: The optimal temperature is highly dependent on the specific catalytic system employed. For modern, ligand-accelerated protocols, a conservative starting point is between 80 °C and 120 °C .[1][2] Traditional Ullmann reactions, which lack specialized ligands, often required much harsher conditions, sometimes in excess of 200 °C.[3][4] However, these conditions are rarely necessary with contemporary methods and can lead to decomposition. It is always advisable to start at a moderate temperature and adjust based on reaction monitoring.

Q2: How does the nitro group on the cresol affect the reaction conditions?

A: The nitro group is a strong electron-withdrawing group (EWG). While EWGs on the aryl halide partner are known to activate the substrate and facilitate the reaction[3][5], their effect on the phenol partner (the nitro-cresol) is primarily electronic. The nitro group increases the acidity of the phenolic proton, making it easier to deprotonate by the base. This can be advantageous. However, the resulting phenoxide is less nucleophilic than a non-nitrated analogue, which may necessitate slightly more forcing conditions (e.g., higher temperature or a more active catalyst system) to drive the reaction to completion compared to electron-rich phenols.

Q3: My reaction isn't proceeding at 100 °C. Should I simply increase the temperature?

A: Not necessarily. While a lack of reactivity can indicate insufficient thermal energy, indiscriminately increasing the temperature should be a last resort. Before raising the heat, consider other critical variables. The issue could stem from an inactive catalyst, an inappropriate ligand for your specific substrates, or a suboptimal base.[1] A systematic approach is more effective:

  • Confirm Catalyst Activity: Use a fresh, high-purity copper(I) source like CuI.[1] Old copper salts can oxidize and lose activity.

  • Re-evaluate the Ligand: The ligand is crucial for stabilizing the copper center and facilitating the catalytic cycle.[6] If one ligand fails, screen others from different classes (e.g., a diamine vs. an amino acid).

  • Check the Base: Ensure the base is strong enough to deprotonate the nitro-cresol and is not poisoning the catalyst. K₃PO₄ and Cs₂CO₃ are often effective choices.[2][7]

Only after optimizing these components should you incrementally increase the temperature, for example, in 10-15 °C steps.

Q4: My reaction mixture is turning black. What does this signify and how can I fix it?

A: A black or dark brown precipitate is often a visual indicator of catalyst decomposition.[1][8] The active Cu(I) catalyst may be disproportionating or oxidizing, forming inactive copper oxides (black) or colloidal copper metal. This is typically caused by the copper-ligand complex being unstable at the current reaction temperature.[8]

Solution: The most direct solution is to lower the reaction temperature . If the reaction is too slow at a lower temperature, you must find a more robust ligand that forms a more thermally stable complex with copper, allowing the catalytic cycle to proceed efficiently without decomposition.

Q5: How do the ligand and solvent choice influence the optimal temperature?

A: The ligand and solvent work in concert to define the reaction's operational temperature window.

  • Ligands: Different ligands impart varying degrees of thermal stability to the copper catalyst. For instance, bidentate ligands like N,N'-dimethylethylenediamine or 1,10-phenanthroline often form robust complexes that can tolerate temperatures above 100 °C.[2][6] The development of novel ligands is a key reason modern Ullmann reactions can be run under milder conditions.[9]

  • Solvents: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are traditionally used because they can reach high temperatures and effectively dissolve the reagents.[3] However, the choice of solvent can dramatically impact yield and catalyst stability.[10] For some modern systems, non-polar solvents like toluene or dioxane are preferred.[1] It is critical that the chosen reaction temperature does not exceed the boiling point of the solvent under the given pressure.

Section 2: In-Depth Troubleshooting Guide

Use this guide to diagnose and resolve specific issues encountered during your experiments.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Temperature Too Low: Insufficient thermal energy to overcome the activation barrier.• Incrementally increase the temperature by 10-15 °C and monitor progress by TLC or LC-MS.[1]
2. Inactive Catalyst: The copper source (especially CuI) is old, oxidized, or of poor quality.• Use a fresh bottle of a high-purity Cu(I) salt.[1][11] • Consider using "activated" copper powder for classic protocols.[12]
3. Suboptimal Ligand/Base Combination: The chosen ligand may not be suitable for the specific substrates, or the base may be too weak or incompatible.• Screen a panel of ligands from different classes (e.g., N,N'-dimethylethylenediamine, L-proline, 1,10-phenanthroline).[6] • Screen stronger bases like K₃PO₄ or Cs₂CO₃.[2]
4. Protic Impurities: Presence of water can hydrolyze intermediates or deactivate the catalyst.• Use anhydrous solvents and reagents. Ensure glassware is oven- or flame-dried before use.[1] • Run the reaction under a dry, inert atmosphere (Nitrogen or Argon).
Formation of Side Products (e.g., Aryl Halide Homocoupling, Dehalogenation)1. Temperature Too High: Excessive heat can promote undesired reaction pathways or catalyst decomposition, leading to radical mechanisms.• Lower the reaction temperature. A cleaner profile at lower conversion is preferable to a complex mixture at high conversion.[1]
2. Incorrect Stoichiometry: An excess of the aryl halide can favor homocoupling.• Adjust the stoichiometry. A slight excess of the nitro-cresol may be beneficial.
3. Inefficient Catalytic Turnover: If the cross-coupling is slow, side reactions can become competitive.• Re-optimize the catalyst system (copper source, ligand, base) to accelerate the desired C-O bond formation.
Catalyst Decomposition (Reaction mixture turns black/brown)1. Unstable Catalyst Complex: The temperature exceeds the stability limit of the copper-ligand complex.Immediately lower the temperature. This is the most critical first step.[8] • Screen for a more thermally robust ligand that can better stabilize the copper center at the required temperature.
2. Incompatible Solvent: The solvent may not adequately solvate and stabilize the catalytic species.• Screen alternative high-boiling point solvents such as dioxane, toluene, or DMSO.[1]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst has decomposed over the course of the reaction (see above).• Troubleshoot as per "Catalyst Decomposition." Consider a lower temperature for a longer reaction time.
2. Product Inhibition: The product diaryl ether may coordinate to the copper center more strongly than the starting materials, inhibiting turnover.• This is an inherent mechanistic challenge. Sometimes, a higher catalyst loading (e.g., increasing from 5 mol% to 10 mol%) can help push the reaction to completion.

Section 3: Experimental Protocols & Optimization Workflow

General Protocol for a Small-Scale Test Reaction

This protocol provides a starting point for the Ullmann condensation of a nitro-cresol with an aryl iodide.

  • Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the nitro-cresol (1.2 mmol), potassium phosphate (K₃PO₄, 2.0 mmol), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with dry nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.[1]

  • Reagent Addition: Add the aryl iodide (1.0 mmol) and the chosen ligand (e.g., N,N'-dimethylethylenediamine, 0.1 mmol, 10 mol%).

  • Solvent Addition: Add anhydrous solvent (e.g., dioxane or toluene, 2.0 mL) via syringe.

  • Heating and Monitoring: Place the sealed vessel in a preheated heating block or oil bath set to the desired temperature (e.g., 100 °C).[13] Stir vigorously. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or LC-MS at regular intervals (e.g., 2, 6, 12, and 24 hours).

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

Workflow for Optimizing Reaction Temperature

The following diagram illustrates a logical workflow for optimizing the Ullmann condensation, with a specific focus on temperature as a key variable.

G cluster_0 Phase 1: System Validation cluster_1 Phase 2: Temperature Optimization cluster_2 Phase 3: Finalization Start Select Aryl Halide + Nitro-Cresol Substrates Screen_Catalyst Screen Cu Source & Ligand @ 100°C Start->Screen_Catalyst Screen_Base Screen Base (K₂CO₃, K₃PO₄, Cs₂CO₃) Screen_Catalyst->Screen_Base Temp_Opt Vary Temperature (e.g., 80°C, 100°C, 120°C) Screen_Base->Temp_Opt Analysis Analyze Yield vs. Side Products Temp_Opt->Analysis Decomposition_Check Decomposition? (Mixture turns black) Analysis->Decomposition_Check Final_Conditions Final Optimized Conditions Analysis->Final_Conditions Optimal Balance Found Lower_Temp Lower Temperature or Find More Robust Ligand Decomposition_Check->Lower_Temp Yes Decomposition_Check->Final_Conditions No Lower_Temp->Screen_Catalyst Re-screen Ligand

Caption: Logical workflow for optimizing Ullmann condensation conditions.

Section 4: Mechanistic Overview

Understanding the catalytic cycle is key to rational troubleshooting. While several pathways have been proposed, a generally accepted mechanism for a ligand-assisted Ullmann C-O coupling involves the following key steps.

Ullmann_Mechanism CuX L-Cu(I)-X Cresolate Ar'-O⁻ K⁺ Intermediate1 [L-Cu(I)-OAr'] CuX->Intermediate1  Salt Metathesis ArX Ar-X Intermediate2 [Ar-Cu(III)(L)-OAr'] X Product Ar-O-Ar' KX KX Intermediate1->Intermediate2 Oxidative Addition Intermediate2->CuX Reductive Elimination Intermediate2->Product

Caption: Simplified catalytic cycle for the Ullmann C-O condensation.

  • Salt Metathesis: The active L-Cu(I)-X catalyst reacts with the deprotonated nitro-cresol (the phenoxide) to form a copper phenoxide intermediate, L-Cu(I)-OAr'.[3]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper(I) center, forming a transient Cu(III) intermediate. This is often the rate-limiting step and where temperature plays a crucial role.[14]

  • Reductive Elimination: The C-O bond is formed as the desired diaryl ether product is eliminated from the Cu(III) center, regenerating a Cu(I) species that can re-enter the catalytic cycle.[14]

Temperature directly influences the rates of these steps, particularly the oxidative addition. Too low, and the step is prohibitively slow. Too high, and the intermediates, especially the L-Cu(I) species, can decompose, breaking the cycle.

References

  • Monnier, F.; Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954-6971. [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470. [Link]

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.
  • Evano, G., Blanchard, N., & Toumi, M. (2008). Copper-Mediated C-N Bond Formation. Chemical Reviews, 108(8), 3054-3131. [Link]

  • Wikidoc. (2012). Ullmann reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Ullmann reaction – Knowledge and References. Retrieved from [Link]

  • Sperotto, E., van Klink, G. P. M., van Koten, G., & de Vries, J. G. (2010). The mechanism of the Ullmann reaction. Dalton Transactions, 39(43), 10338-10351. [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]

  • Reddit. (2023). Troubleshooting Ullmann Couplint : r/Chempros. Retrieved from [Link]

  • Goel, A., & Kumar, V. (2015). Copper-catalyzed decarboxylative C–N coupling for N-arylation. Chemical Science, 6(5), 2852-2856. [Link]

  • Reddit. (2024). Ullmann coupling : r/Chempros. Retrieved from [Link]

  • Sambiagio, C., & Marsden, S. P. (2014). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Molecules, 19(9), 14357-14386. [Link]

  • Kumar, A., & Kumar, S. (2023). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry, 19, 76-83. [Link]

  • ResearchGate. (n.d.). The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0). Retrieved from [Link]

  • Kantam, M. L., et al. (2006). Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Tetrahedron Letters, 47(31), 5519-5522. [Link]

  • Ranu, B. C., & Saha, A. (2012). Reshaping Ullmann Amine Synthesis in Deep Eutectic Solvents: A Mild Approach for Cu-Catalyzed C–N Coupling Reactions With No Additional Ligands. Frontiers in Chemistry, 6, 63. [Link]

  • Shen, H. C. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. Organic Process Research & Development, 26(6), 1634-1663. [Link]

Sources

Optimization

Troubleshooting low purity in 2-Methyl-4-nitro-1-phenoxybenzene production

Technical Support Center: Troubleshooting 2-Methyl-4-nitro-1-phenoxybenzene Production Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals opti...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Methyl-4-nitro-1-phenoxybenzene Production

Welcome to the Advanced Synthesis Support Center. This guide is designed for process chemists and drug development professionals optimizing the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene, a critical diaryl ether intermediate. The standard synthetic route relies on a Nucleophilic Aromatic Substitution (SNAr) between 1-fluoro-2-methyl-4-nitrobenzene and phenol under basic conditions[1]. While seemingly straightforward, researchers frequently encounter low purity profiles driven by competing side reactions.

Quantitative Impurity Profiling

Before adjusting reaction parameters, it is critical to identify the specific failure mode. The following table summarizes the quantitative analytical signatures of the most common impurities and their root causes.

Impurity ProfileAnalytical Signature (LC-MS / HPLC)Primary Mechanistic CauseCorrective Action
2-Methyl-4-nitrophenol m/z 152.0 (ESI-), RT ~3.2 minCompetitive hydrolysis via OH⁻Enforce strictly anhydrous conditions (KF < 100 ppm); oven-dry K₂CO₃.
1-Fluoro-2-methyl-4-nitrobenzene m/z 155.1 (ESI+), RT ~4.5 minIncomplete phenoxide generationIncrease phenol to 1.1–1.2 eq; use finely milled K₂CO₃ to increase surface area.
Polymeric Quinones Broad baseline hump, RT >6.0 minPhenoxide single-electron oxidationDegas solvents (N₂ sparge for 15 min); maintain strict inert atmosphere.

SNAr Reaction Pathway & Competing Mechanisms

SNAr_Troubleshooting SM 1-Fluoro-2-methyl-4-nitrobenzene + Phenol MC Meisenheimer Complex (Stabilized in Polar Aprotic Solvent) SM->MC K2CO3 / Heat (Dry Conditions) Side 2-Methyl-4-nitrophenol (Hydrolysis Impurity) SM->Side Trace H2O + K2CO3 (Hydroxide Attack) Prod 2-Methyl-4-nitro-1-phenoxybenzene (Target Product) MC->Prod -F⁻ Elimination

Figure 1: SNAr reaction pathway demonstrating the divergence between product formation and hydrolysis.

Frequently Asked Questions (Troubleshooting Guide)

Q: My final product assay shows 5-10% of 2-methyl-4-nitrophenol. How is this forming and how do I prevent it? A: This is the most common side reaction in the SNAr of 1-fluoro-2-methyl-4-nitrobenzene. It occurs via competitive hydrolysis. When trace water is present in the solvent or the potassium carbonate base is hygroscopic, hydroxide ions are generated. These hydroxide ions act as competing nucleophiles, attacking the highly activated aryl fluoride to form 2-methyl-4-nitrophenol instead of the desired diaryl ether. Causality & Solution: The SNAr mechanism relies on the formation of a stabilized Meisenheimer complex, where potassium cations specifically coordinate and activate the carbon-fluorine bond[2]. If water is present, this activation facilitates rapid hydrolysis. To prevent this, ensure your solvent has a moisture content of <100 ppm (verify via Karl Fischer titration) and oven-dry your K₂CO₃ at 120 °C overnight before use.

Q: The reaction stalls at 85% conversion, leaving residual 1-fluoro-2-methyl-4-nitrobenzene. Should I increase the temperature? A: Do not arbitrarily increase the temperature. Exceeding 80–90 °C can lead to ether cleavage or thermal degradation of the product. The stalling is typically a stoichiometric or solubility issue, not a thermodynamic limitation. Causality & Solution: The reaction utilizes K₂CO₃ to deprotonate phenol, forming the active phenoxide nucleophile. Because K₂CO₃ is insoluble in polar aprotic solvents like acetonitrile, the reaction is heterogeneous. If the base is not finely milled, its limited surface area restricts the rate of phenoxide generation. Ensure a slight molar excess of phenol (1.1 to 1.2 equivalents)[1] and use finely powdered, anhydrous K₂CO₃ (3.0 equivalents). Maintaining a strict 80 °C reflux in acetonitrile is sufficient for full conversion[1]. Alternatively, transitioning to DMSO can better stabilize the charged Meisenheimer complex[3], allowing the reaction to proceed at lower temperatures (60–70 °C).

Q: The crude product is dark brown instead of the expected pale yellow solid. What causes this discoloration? A: Dark discoloration is almost exclusively caused by the oxidative degradation of the phenoxide anion. Causality & Solution: Phenoxide ions are highly susceptible to single-electron oxidation by atmospheric oxygen, leading to the formation of colored quinone-type polymeric impurities. While this may not significantly impact the total mass balance, it severely affects the visual purity, UV-absorbance profile, and downstream crystallization. Always degas your reaction solvent (e.g., via nitrogen sparging for 15 minutes) and maintain a strict inert atmosphere (N₂ or Argon) throughout the heating cycle.

Validated Experimental Protocol: High-Purity SNAr Synthesis

This self-validating protocol is engineered to suppress hydrolysis and oxidation, ensuring a purity of >98% prior to final crystallization.

System Validation Check: Before initiating, ensure all glassware is oven-dried and solvent moisture is confirmed at <100 ppm via Karl Fischer titration.

Step 1: Preparation of the Base Suspension To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add finely powdered, oven-dried potassium carbonate (0.415 g, 3.00 mmol)[1]. Self-validation: The powder should be free-flowing; clumping indicates moisture absorption and requires re-drying.

Step 2: Nucleophile Activation & Degassing Add phenol (0.104 g, 1.10 mmol)[1] and anhydrous acetonitrile (2.0 mL). Sparge the suspension with dry nitrogen for 10 minutes to displace dissolved oxygen.

Step 3: Electrophile Addition Add 1-fluoro-2-methyl-4-nitrobenzene (0.155 g, 1.00 mmol)[1] to the mixture in one portion under a positive flow of nitrogen.

Step 4: Reaction Execution Attach a reflux condenser (flushed with N₂) and heat the mixture to 80 °C in an oil bath with vigorous stirring (800 rpm) for 24 hours[1]. Self-validation: After 2 hours, the mixture should be a pale yellow suspension. A shift to dark brown indicates oxygen ingress, requiring the reaction to be aborted and the inert gas line checked.

Step 5: Workup & Isolation Cool the reaction to room temperature. Concentrate the mixture in vacuo to remove acetonitrile. Dilute the residue with deionized water (10 mL) to dissolve all inorganic salts, and extract with ethyl acetate (3 × 10 mL)[1].

Step 6: Chemical Purification Wash the combined organic layers with 1M NaOH (5 mL). Causality: This specific wash deprotonates and extracts any unreacted phenol and the 2-methyl-4-nitrophenol hydrolysis byproduct into the aqueous layer, ensuring they do not co-crystallize with the product. Follow with a brine wash (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate to yield high-purity 2-Methyl-4-nitro-1-phenoxybenzene.

References[1] Title: Iron-Catalysed Regioselective Functionalisation of Activated Arenes - Enlighten Theses. Source: gla.ac.uk. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFajOEXcHEuuilb-z9HbmPq5gAr_sX2Wk5365UlwWFWwtERkxrPt8qoCsXUhO0S2GGyO_ZXROD6kLrFzvRI7VDithqo2AIuv3MKLYmv59dX1I02T7tHKev36SzsamTJ_McuYCRVQq54xHVxN0AU[3] Title: 1-(2-Methyl-4-nitrophenyl)pyrrolidine | 67828-58-4 - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtC6rR4DJ8vcXie7k27DsJwKv_u2iLdG2uD_waeUTBbuMAM2NLhS42SAJ48_NbeFJOad1eNsl3nCimdsU9A-RB32Tq8GHVXzitJGYiL21PuYsA1xxGHLO7d2ypZq_lAJgXZlX8DA==[2] Title: Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Source: rsc.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2AQbT7JpvSsy-G9LboY_godS4KQ-LlYuQ3XyWhyNkEPsw-b8ujhDwpoG9VXZTeNaa4EseugQ6R95WZqeFIZECcVqTZpgJ-rcZeqTvlYLQ9tG27gEjC7SYrQUqQtEiIQbUjZdU_pf2nC8FUUq4maVu38iAGKFKukY-

Sources

Troubleshooting

Technical Support Center: Catalyst Selection for the Synthesis of 2-Methyl-4-nitro-1-phenoxybenzene

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assista...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions (FAQs) related to catalyst selection for this important diaryl ether synthesis. Our goal is to equip you with the knowledge to navigate the nuances of your experiments and achieve optimal results.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing 2-Methyl-4-nitro-1-phenoxybenzene?

A1: The two most prevalent and effective catalytic methods for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene are the Ullmann condensation and Nucleophilic Aromatic Substitution (SNAr) facilitated by Phase-Transfer Catalysis (PTC).

  • Ullmann Condensation: This is a classical copper-catalyzed cross-coupling reaction between an aryl halide (e.g., 2-chloro-5-nitrotoluene or 2-bromo-5-nitrotoluene) and a phenoxide.[1][2] Modern variations of the Ullmann reaction utilize soluble copper(I) catalysts with ligands to achieve milder reaction conditions.[2]

  • Nucleophilic Aromatic Substitution (SNAr) with Phase-Transfer Catalysis (PTC): In this method, the strong electron-withdrawing nitro group on the 2-chloro-5-nitrotoluene ring activates it for nucleophilic attack by the phenoxide anion. A phase-transfer catalyst is employed to transport the phenoxide anion from an aqueous or solid phase to the organic phase where the reaction occurs.[3]

Q2: How do I choose between the Ullmann condensation and PTC-mediated SNAr?

A2: The choice depends on several factors, including available starting materials, desired reaction conditions, and scalability.

  • Ullmann condensation is a robust method, particularly for aryl bromides and iodides. The use of modern ligands can lower the traditionally high reaction temperatures.[4] However, catalyst deactivation and the need for an inert atmosphere can be drawbacks.

  • PTC-mediated SNAr is often preferred for its milder reaction conditions, cost-effective catalysts, and simpler experimental setup. The presence of the nitro group in the ortho position to the leaving group makes 2-chloro-5-nitrotoluene an excellent substrate for this reaction.

Q3: What are the most common catalysts for the Ullmann condensation in this synthesis?

A3: For the Ullmann condensation, copper(I) salts are the catalysts of choice. Common examples include:

  • Copper(I) iodide (CuI)

  • Copper(I) bromide (CuBr)

  • Copper(I) oxide (Cu₂O)

The catalytic activity is significantly enhanced by the use of ligands.

Q4: What is the role of ligands in the Ullmann condensation, and which ones are effective?

A4: Ligands play a crucial role in stabilizing the copper catalyst, increasing its solubility, and preventing the formation of less reactive copper species.[5] This allows for lower catalyst loading and milder reaction temperatures.[4] Effective ligands for diaryl ether synthesis include:

  • Diamines: N,N'-Dimethylethylenediamine (DMEDA) is a widely used and effective ligand.[6]

  • Amino Acids: N,N-Dimethylglycine has shown to be a highly effective ligand.[4]

  • Phenanthrolines: These are also commonly used ligands in Ullmann-type reactions.[6]

Q5: What are the recommended phase-transfer catalysts for the SNAr synthesis of 2-Methyl-4-nitro-1-phenoxybenzene?

A5: Quaternary ammonium and phosphonium salts are the most common and effective phase-transfer catalysts. For this specific synthesis, consider:

  • Tetrabutylammonium bromide (TBAB)

  • Tetrabutylammonium iodide (TBAI)

  • Benzyltriethylammonium chloride (TEBAC)

The choice of catalyst can influence reaction rates and yields.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps & Explanation
Inactive Catalyst (Ullmann) - Ensure an inert atmosphere: Copper(I) catalysts can be oxidized to inactive copper(II) species by atmospheric oxygen. Purge your reaction vessel with an inert gas like argon or nitrogen. - Use fresh, high-purity copper salt and ligand: Impurities can poison the catalyst. - Consider pre-forming the catalyst: In some cases, pre-mixing the copper salt and ligand before adding the reactants can improve activity.
Catalyst Deactivation (Ullmann) - Optimize base concentration: Excess base, particularly carbonate bases, can ligate to the copper center and deactivate the catalyst.[7] A 1:2 molar ratio of aryl halide to base is a good starting point. - Monitor for product inhibition: In some Ullmann reactions, the product can inhibit the catalyst. If the reaction stalls, consider adding a fresh portion of the catalyst.
Inefficient Phase Transfer (PTC) - Increase catalyst loading: If the reaction is slow, a modest increase in the PTC amount (e.g., from 1 mol% to 5 mol%) can enhance the transfer of the phenoxide. - Select a more lipophilic catalyst: If you are using a highly polar organic solvent, a PTC with longer alkyl chains may be more effective. - Ensure vigorous stirring: Efficient mixing is crucial to maximize the interfacial area between the phases for effective transfer of the nucleophile.
Presence of Water (PTC) - Use anhydrous conditions: Water can hydrate the phenoxide anion, reducing its nucleophilicity.[4] Use anhydrous solvents and ensure your reagents are dry. Using potassium carbonate as the base can help keep the reaction mixture dry as it generates potassium bicarbonate as a byproduct.[4]
Poor Nucleophilicity of Phenoxide - Choose an appropriate base: A sufficiently strong base is required to fully deprotonate the phenol. Potassium carbonate is a common and effective choice. For less reactive phenols, a stronger base like potassium tert-butoxide might be necessary, but be mindful of potential side reactions.
Deactivated Aryl Halide - Use a more reactive halide: The reactivity order for the Ullmann reaction is Ar-I > Ar-Br > Ar-Cl.[2] If you are using an aryl chloride and experiencing low reactivity, consider switching to the corresponding bromide or iodide.
Issue 2: Formation of Side Products
Side Product Plausible Cause Mitigation Strategies
Hydroxylation of Aryl Halide Reaction with residual water or hydroxide ions.- Ensure anhydrous conditions: Dry your solvents and reagents thoroughly. - Use a non-hydroxide base: Potassium carbonate is a good alternative to sodium or potassium hydroxide.
Homocoupling of Aryl Halide (Biaryl formation) A common side reaction in Ullmann couplings.- Use a ligand: Ligands can suppress the homocoupling pathway by favoring the desired cross-coupling reaction. - Optimize reaction temperature: Lowering the temperature may reduce the rate of homocoupling.
Dehalogenation of Aryl Halide Reduction of the aryl halide.- Maintain an inert atmosphere: This minimizes the presence of potential reducing agents. - Use purified reagents: Impurities in the starting materials can sometimes act as reducing agents.

Experimental Protocols

Protocol 1: Ullmann Condensation for 2-Methyl-4-nitro-1-phenoxybenzene

This protocol is a general guideline and may require optimization for your specific setup.

Materials:

  • 2-Chloro-5-nitrotoluene (1.0 equiv)

  • Phenol (1.2 equiv)

  • Copper(I) iodide (CuI) (0.1 equiv)

  • N,N'-Dimethylethylenediamine (DMEDA) (0.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add CuI (0.1 equiv) and K₂CO₃ (2.0 equiv).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add anhydrous toluene, followed by DMEDA (0.2 equiv), phenol (1.2 equiv), and 2-chloro-5-nitrotoluene (1.0 equiv).

  • Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Phase-Transfer Catalysis (PTC) for 2-Methyl-4-nitro-1-phenoxybenzene

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Chloro-5-nitrotoluene (1.0 equiv)

  • Phenol (1.2 equiv)

  • Tetrabutylammonium bromide (TBAB) (0.05 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous toluene or chlorobenzene

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-nitrotoluene (1.0 equiv), phenol (1.2 equiv), K₂CO₃ (2.0 equiv), and TBAB (0.05 equiv).

  • Add anhydrous toluene or chlorobenzene as the solvent.

  • Heat the mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC.

  • After completion, cool the reaction to room temperature.

  • Add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Comparison of Catalytic Systems for Diaryl Ether Synthesis

Catalytic System Typical Catalyst Loading Typical Temperature Advantages Disadvantages
Ullmann (Classical) Stoichiometric Copper> 200 °C-Harsh conditions, poor functional group tolerance, high catalyst loading.[2]
Ullmann (Modern) 1-10 mol% Cu(I) with ligand80-140 °CMilder conditions, broader substrate scope.[4]Requires inert atmosphere, potential for catalyst deactivation.
PTC-mediated SNAr 1-5 mol% PTC60-120 °CMild conditions, simple setup, cost-effective.Substrate must be activated by electron-withdrawing groups.

Visualization of Experimental Workflow

Synthesis_Workflow cluster_ullmann Ullmann Condensation cluster_ptc Phase-Transfer Catalysis U_Start 1. Add CuI and K₂CO₃ to flask U_Inert 2. Create Inert Atmosphere U_Start->U_Inert U_Reagents 3. Add Solvent, Ligand, Phenol, and Aryl Halide U_Inert->U_Reagents U_Heat 4. Heat to Reflux U_Reagents->U_Heat U_Monitor 5. Monitor Reaction U_Heat->U_Monitor U_Workup 6. Workup and Purification U_Monitor->U_Workup Product 2-Methyl-4-nitro-1-phenoxybenzene U_Workup->Product P_Start 1. Combine Reactants, Base, and PTC P_Solvent 2. Add Solvent P_Start->P_Solvent P_Heat 3. Heat with Vigorous Stirring P_Solvent->P_Heat P_Monitor 4. Monitor Reaction P_Heat->P_Monitor P_Workup 5. Workup and Purification P_Monitor->P_Workup P_Workup->Product Start Choose Synthesis Route Start->U_Start Ullmann Start->P_Start PTC

Caption: Workflow for the synthesis of 2-Methyl-4-nitro-1-phenoxybenzene.

References

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]

  • Sherborne, G. J., Adomeit, S., Menzel, R., Rabeah, J., Brückner, A., Fielding, M. R., Willans, C. E., & Nguyen, B. N. (2017). Origins of high catalyst loading in copper(I)-catalysed Ullmann–Goldberg C–N coupling reactions. Catalysis Science & Technology, 7(20), 4698-4706. [Link]

  • Kalsoom, S., & Gupton, B. F. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 122. [Link]

  • Wikipedia contributors. (2023, December 2). Ullmann condensation. Wikipedia. [Link]

  • Halpern, M. (n.d.). Well-Chosen PTC Etherification Conditions for Weakly Nucleophilic Phenol. Phase-Transfer Catalysis. Retrieved February 21, 2024, from [Link]

  • Yadav, G. D., & Bisht, P. M. (2004). Novelties of solid–liquid phase transfer catalyzed synthesis of o-nitrodiphenyl ether. Journal of Molecular Catalysis A: Chemical, 209(1-2), 99-108. [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]

  • Chemistry LibreTexts. (2023, October 30). 3.4: Substituent Effects in the Reactivity of Aromatic Rings. [Link]

  • Google Patents. (n.d.). CN103408430A - Synthesis method of 2-methyl-4-nitrobenzoic acid.
  • ResearchGate. (n.d.). Any suggestions for doing Ullmann-type reaction to form Diaryl ether?[Link]

  • Zhai, Y., Chen, X., Zhou, W., Fan, M., Lai, Y., & Ma, D. (2017). Copper-Catalyzed Diaryl Ether Formation from (Hetero)aryl Halides at Low Catalytic Loadings. The Journal of Organic Chemistry, 82(9), 4964–4969. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. [Link]

  • Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. [Link]

  • Wikipedia contributors. (2023, November 28). Ullmann reaction. Wikipedia. [Link]

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Reference Data & Comparative Studies

Validation

Advanced HPLC Method Development for 2-Methyl-4-nitro-1-phenoxybenzene: A Comparative Guide

Introduction 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4) is a critical synthetic intermediate frequently utilized in the regioselective functionalization of activated arenes and the development of complex pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction 2-Methyl-4-nitro-1-phenoxybenzene (CAS 171349-95-4) is a critical synthetic intermediate frequently utilized in the regioselective functionalization of activated arenes and the development of complex pharmaceuticals 1. From a chromatographic perspective, this compound presents a unique profile: it is highly hydrophobic, entirely neutral under standard pH ranges (lacking ionizable amine or carboxylate groups), and possesses a highly polarizable nitro group alongside an ether linkage 2.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound requires moving beyond generic protocols. This guide objectively compares stationary phase chemistries and mobile phase compositions to establish a self-validating, highly sensitive analytical workflow.

Phase 1: Stationary Phase Selection and Comparison

The default choice for many method developers is a standard C18 column 3. While C18 provides excellent dispersive (hydrophobic) interactions, it often struggles to resolve closely related nitroaromatic isomers or synthetic precursors (such as 1-fluoro-2-methyl-4-nitrobenzene and phenol) 4.

To optimize selectivity, we must leverage the analyte's aromaticity and the electron-withdrawing nature of the nitro group.

  • Alkyl Phases (C18): Rely solely on hydrophobic partitioning. They offer good retention but limited selectivity for positional isomers 5.

  • Phenyl-Hexyl Phases: Offer moderate π−π interactions combined with alkyl chain flexibility.

  • Biphenyl Phases: Provide rigid, highly conjugated stationary phases that maximize π−π and dipole-dipole interactions with the nitroaromatic system, significantly enhancing selectivity ( α ) and peak symmetry.

Table 1: Quantitative Comparison of Stationary Phases for 2-Methyl-4-nitro-1-phenoxybenzene (Conditions: 60:40 Methanol:Water with 0.1% Formic Acid, 1.0 mL/min, 25°C, UV at 254 nm)

Column Chemistry (150 x 4.6 mm, 3 µm)Retention Time (min)Theoretical Plates (N)Tailing Factor (Tf)Resolution from Phenol Precursor (Rs)
Standard C18 6.4512,5001.152.8
Phenyl-Hexyl 7.1014,2001.084.1
Biphenyl 8.3516,8001.026.5

Data Synthesis: The Biphenyl column outperforms the C18 column by providing a 34% increase in theoretical plates and superior resolution from polar precursors. The dipole-dipole interaction between the stationary phase and the nitro group actively suppresses peak tailing.

Mechanism cluster_C18 C18 Column (Alkyl Phase) cluster_Biphenyl Biphenyl Column (Aromatic Phase) Analyte 2-Methyl-4-nitro-1-phenoxybenzene (Analyte) C18_Int Dispersive / Hydrophobic Interactions Analyte->C18_Int Dominant for Alkyl/Ether Biph_Int π-π & Dipole-Dipole Interactions Analyte->Biph_Int Dominant for Nitro/Aromatic

Figure 1: Stationary phase interaction mechanisms for nitro-phenoxybenzene derivatives.

Phase 2: Mobile Phase and Detector Optimization

Solvent Selection: While Acetonitrile (ACN) offers lower system backpressure, Methanol (MeOH) is a protic solvent that engages in hydrogen bonding with the oxygens of the nitro group. For complex mixtures containing nitroaromatics, MeOH consistently yields superior selectivity compared to ACN .

Additives: Although 2-Methyl-4-nitro-1-phenoxybenzene is neutral and does not require pH buffering to suppress ionization, the addition of 0.1% Formic Acid (FA) is critical. The causality here is secondary interaction suppression: FA masks residual, unendcapped silanols on the silica support, preventing them from interacting with the ether oxygen, thereby ensuring a tailing factor near 1.0 3.

Detection: The extended conjugation provided by the nitro group makes UV-Vis detection highly sensitive . Diode Array Detection (DAD) should be set to 254 nm (universal aromatic absorbance) and 280 nm (specific for the extended nitro-aromatic system).

Workflow A Phase 1: Analyte Profiling (Neutral, High LogP, UV Active) B Phase 2: Column Screening (Biphenyl > Phenyl-Hexyl > C18) A->B C Phase 3: Mobile Phase Optimization (MeOH preferred over ACN) B->C D Phase 4: Detector Calibration (UV-DAD at 254 nm & 280 nm) C->D E Phase 5: Self-Validating Protocol (System Suitability Checks) D->E

Figure 2: Systematic HPLC method development workflow for nitroaromatic compounds.

Phase 3: Step-by-Step Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system.

Reagents & Materials:

  • HPLC-grade Methanol and Ultrapure Water (18.2 MΩ·cm).

  • Formic Acid (LC-MS grade).

  • Column: Biphenyl phase, 150 x 4.6 mm, 3 µm particle size.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Add 1.0 mL of Formic Acid to 1000 mL of Ultrapure Water. Degas via sonication for 10 minutes.

  • Mobile Phase B: Add 1.0 mL of Formic Acid to 1000 mL of HPLC-grade Methanol.

Step 2: Chromatographic Conditions

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Thermostatted at 30°C to reduce solvent viscosity and improve mass transfer kinetics 5.

  • Injection Volume: 5 µL (to prevent column overloading given the high UV absorptivity of the nitro group).

  • Gradient Program:

    • 0.0 - 2.0 min: 40% B (Isocratic hold to focus the analyte band).

    • 2.0 - 10.0 min: Linear ramp to 90% B.

    • 10.0 - 12.0 min: Hold at 90% B (Column wash).

    • 12.0 - 12.1 min: Return to 40% B.

    • 12.1 - 18.0 min: Re-equilibration.

Step 3: System Suitability and Self-Validation Before analyzing unknown samples, inject a standard mixture of 2-Methyl-4-nitro-1-phenoxybenzene (10 µg/mL) and Phenol (10 µg/mL) six consecutive times. The system is validated only if:

  • Retention Time Relative Standard Deviation (RSD) is 0.5%.

  • Peak Tailing Factor (Tf) for the nitroaromatic peak is between 0.95 and 1.10.

  • Resolution (Rs) between Phenol and the target analyte is 3.0.

Conclusion

While C18 columns serve as a general starting point, the specific chemical topology of 2-Methyl-4-nitro-1-phenoxybenzene demands a more tailored approach. By transitioning to a Biphenyl stationary phase and utilizing a Methanol-based mobile phase with Formic Acid, analysts can exploit π−π and dipole-dipole interactions. This rationally designed, self-validating method guarantees superior resolution, peak shape, and reproducibility for complex synthetic reaction monitoring.

References

  • Application Notes and Protocols for HPLC Analysis using 1-Fluoro-4-nitrobenzene as a Derivatizing Agent - Benchchem. Source: benchchem.com.

  • 1 Iron-Catalysed Regioselective Functionalisation of Activated Arenes - Enlighten Theses. Source: gla.ac.uk.

  • 2 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 - PubChem. Source: nih.gov.

  • 5 HPLC Method Development for the Fast Separation of a Complex Explosive Mixture. Source: researchgate.net.

  • HPLC Method Development for the Fast Separation of a Complex Explosive Mixture - ASJP. Source: cerist.dz.

  • 3 HPLC Method Development: Standard Practices and New Columns - Agilent. Source: agilent.com.

  • 4 Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis | The Journal of Organic Chemistry. Source: acs.org.

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Comparative

1H NMR interpretation of 2-Methyl-4-nitro-1-phenoxybenzene

Comparative Analytical Guide: ¹H NMR Interpretation Platforms for 2-Methyl-4-nitro-1-phenoxybenzene Executive Summary In modern synthetic workflows—such as the transition-metal-catalyzed regioselective functionalization...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: ¹H NMR Interpretation Platforms for 2-Methyl-4-nitro-1-phenoxybenzene

Executive Summary

In modern synthetic workflows—such as the transition-metal-catalyzed regioselective functionalization of arenes[1]—the rapid and unambiguous structural verification of intermediates is critical. 2-Methyl-4-nitro-1-phenoxybenzene presents a classic analytical challenge: its ¹H NMR spectrum features a highly congested aromatic region containing both an AMX spin system (the nitrophenoxy ring) and an AA'BB'C spin system (the unsubstituted phenoxy ring).

Structural Deconstruction & The Analytical Challenge

To interpret the ¹H NMR spectrum of 2-methyl-4-nitro-1-phenoxybenzene, we must deconstruct its three distinct proton environments:

  • The Aliphatic Anchor (C2-Methyl): The methyl group sits in an uncluttered region of the spectrum, typically resonating as a sharp singlet at ~2.35 ppm.

  • Ring A (Nitrophenoxy - AMX System): The strong electron-withdrawing nitro group at C4 deshields H-3 (~8.15 ppm, d, J = 2.7 Hz) and H-5 (~8.00 ppm, dd, J = 9.0, 2.7 Hz). Conversely, the electron-donating ether oxygen shields H-6 (~6.80 ppm, d, J = 9.0 Hz).

  • Ring B (Phenoxy - AA'BB'C System): The five protons on the unsubstituted phenyl ring resonate as a complex, overlapping multiplet between 7.05 and 7.45 ppm.

SpinSystem A 2-Methyl-4-nitro-1-phenoxybenzene B Ring A: Nitrophenoxy (AMX Spin System) A->B C Ring B: Phenoxy (AA'BB'C Spin System) A->C D Aliphatic: Methyl (Singlet, 3H) A->D E High-Field NMR Resolves J-couplings B->E F Benchtop NMR Overlap in Aromatic B->F C->E C->F D->F Easily Resolved

Fig 1. Spin system deconstruction and resolution pathways across NMR platforms.

Objective Platform Comparison

High-Field NMR (400–600 MHz): The Gold Standard
  • The Causality of Choice: High magnetic fields increase chemical shift dispersion (measured in Hz) while J-coupling constants remain static. This phenomenon converts complex second-order multiplets (where Δν/J is small) into interpretable first-order spectra. For 2-methyl-4-nitro-1-phenoxybenzene, a 400+ MHz instrument is mandatory to resolve the subtle 2.7 Hz meta-coupling between H-3 and H-5. This coupling is the definitive proof of the nitro group's regiochemistry.

Benchtop NMR (60–80 MHz): The High-Throughput Workhorse
  • The Causality of Choice: Benchtop systems utilize cryogen-free permanent NdFeB magnets. At 60–80 MHz, the instrument suffers from severe peak overlap in the 6.8–8.2 ppm aromatic region, merging Ring A and Ring B signals into an unresolvable "roofed" multiplet. However, they excel at quantifying the isolated methyl singlet at ~2.35 ppm. Recent advancements in the magnetic homogeneity of benchtop systems allow for rigorous quantitative NMR (qNMR) using this aliphatic anchor, making it an ideal, cost-effective alternative for routine reaction monitoring and QA/QC[2][3][4].

AI-Assisted Prediction (e.g., Mnova / ChemDraw): The Baseline Generator
  • The Causality of Choice: Machine learning models utilize HOSE (Hierarchically Ordered Spherical Description of Environment) codes to predict chemical shifts. While highly accurate for the rigid Ring A, these algorithms often struggle to predict the exact multiplet structure of Ring B. This is because the diphenyl ether bond undergoes dynamic conformational averaging in solution, and AI models frequently fail to account for specific solvent-solute anisotropic effects.

Quantitative Performance Data

The following table summarizes the operational and analytical trade-offs between the three platforms when analyzing 2-methyl-4-nitro-1-phenoxybenzene:

Performance MetricHigh-Field NMR (400+ MHz)Benchtop NMR (60-80 MHz)AI-Assisted Prediction
Aromatic Resolution Baseline resolution of AMX & AA'BB'C systemsSevere overlap (multiplet at 6.8–8.2 ppm)Theoretical exactness; lacks dynamic solvent context
Methyl Quantitation Excellent (High S/N ratio)Excellent (Isolated peak at ~2.35 ppm)N/A (Predictive modeling only)
Capital Cost $300,000+ (plus ongoing cryogen costs)$50,000 - $100,000 (Cryogen-free)< $5,000 (Annual software license)
Time-to-Result 15–30 mins (Requires core facility routing)< 5 mins (Direct in-lab analysis)< 10 Seconds
Primary Utility De novo structural elucidationReaction monitoring & QA/QCPre-acquisition baseline mapping

Experimental Protocol: Self-Validating qNMR Workflow

To ensure analytical trustworthiness, any NMR protocol must be a self-validating system. We employ a quantitative NMR (qNMR) approach using an internal standard. Dimethyl terephthalate (DMT) is selected as the standard because its signals—a singlet at ~8.1 ppm (aromatic) and ~3.9 ppm (methoxy)—do not overlap with the target's methyl peak (~2.35 ppm) or the bulk of the phenoxy multiplets[1].

Step-by-Step Methodology:
  • Sample Preparation: Using a microbalance, accurately weigh 15.0 mg of 2-methyl-4-nitro-1-phenoxybenzene and exactly 5.0 mg of DMT (internal standard, >99% purity).

  • Solvation: Dissolve the mixture in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as the zero-point reference. Transfer the homogeneous solution to a 5 mm precision NMR tube.

  • Locking and Shimming (Critical Step): Insert the sample into the spectrometer. Lock onto the deuterium signal of the CDCl₃ solvent. Perform gradient shimming (e.g., TopShim) until the TMS line width at half-height (FWHM) is strictly <1.0 Hz.

    • Expert Insight: Poor shimming will artificially broaden the 2.7 Hz meta-coupling of H-3 on the nitrophenoxy ring, leading to a false-negative structural assignment and ruining quantitative integration.

  • Acquisition Parameters: Set the excitation pulse angle to 30° to ensure full longitudinal relaxation between scans. Set the relaxation delay (D1) to 10 seconds (exceeding 5×T₁ of the slowest relaxing proton) to guarantee quantitative accuracy. Acquire 16 to 32 scans depending on the desired signal-to-noise ratio.

  • Data Processing: Apply a 0.3 Hz exponential line-broadening window function prior to Fourier Transformation to smooth the baseline without sacrificing resolution. Phase and baseline correct manually. Integrate the DMT methoxy peak (3.9 ppm, 6H) against the target's methyl peak (2.35 ppm, 3H) to validate the absolute purity of the sample.

Workflow S1 Sample Prep (15 mg in 0.6 mL CDCl3) S2 Internal Standard (Add TMS & Dimethyl Terephthalate) S1->S2 S3 Platform Selection S2->S3 S4 Benchtop (60-80 MHz) Fast QA/QC (Methyl Peak) S3->S4 S5 High-Field (400+ MHz) Structural Elucidation S3->S5 S6 Locking & Shimming (Optimize Line Width < 1 Hz) S4->S6 S5->S6 S7 Data Processing (Fourier Transform, Phase Corr.) S6->S7

Fig 2. Self-validating experimental workflow for quantitative and qualitative ¹H NMR analysis.

Sources

Validation

Analytical Standards for 2-Methyl-4-nitro-1-phenoxybenzene Purity: A Comparative Methodological Guide

2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) is a critical diphenyl ether intermediate utilized extensively in the synthesis of advanced agrochemicals, functionalized arenes, and pharmaceutical active ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

2-Methyl-4-nitro-1-phenoxybenzene (CAS: 171349-95-4) is a critical diphenyl ether intermediate utilized extensively in the synthesis of advanced agrochemicals, functionalized arenes, and pharmaceutical active ingredients. Typically synthesized via the transition-metal catalyzed [1] or basic condensation[2] of 1-fluoro-2-methyl-4-nitrobenzene with phenol, the crude product often harbors unreacted precursors, regioisomers, and trace catalytic residues.

For drug development professionals and analytical chemists, establishing a rigorously certified reference standard is paramount. This guide objectively compares the three primary analytical methodologies—HPLC-DAD , GC-MS , and 1H-qNMR —used to establish the purity of 2-Methyl-4-nitro-1-phenoxybenzene, providing researchers with self-validating protocols and empirical data to select the optimal certification strategy.

Comparative Analysis of Purity Determination Methods

To certify a chemical reference standard, an analytical system must account for structurally related organic impurities, volatile organics, and absolute mass fraction. No single technique provides a complete picture; rather, they offer orthogonal capabilities.

Performance Comparison
Analytical ParameterHPLC-DAD (Area Normalization)GC-MS (TIC Normalization)1H-qNMR (Internal Standard)
Primary Function Organic impurity profilingVolatile impurity & mass IDAbsolute mass fraction
Limit of Detection (LOD) ~0.01% (Area)~10 ppm~0.1% (Mass)
Traceability Relative (Requires reference)Relative (Requires reference)Absolute (SI-Traceable)
Key Advantage High resolution of regioisomersConfirms molecular mass (m/z 229)Independent of response factors
Key Limitation Blind to non-UV absorbersThermal degradation risksLower sensitivity for trace impurities

Mechanistic Insights & Analytical Causality

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than merely executing them. The physical properties of 2-Methyl-4-nitro-1-phenoxybenzene, documented in [3], dictate the analytical approach.

  • Chromatographic Logic (HPLC): The compound features a highly hydrophobic diphenyl ether core. A C18 stationary phase is mandatory to maximize van der Waals interactions, allowing baseline resolution from the more polar phenol precursor. Furthermore, the mobile phase must be acidified (e.g., 0.1% Trifluoroacetic acid). Phenol has a pKa of ~9.95; maintaining a low pH ensures it remains fully protonated, preventing peak tailing and retention time shifts that would otherwise invalidate impurity resolution.

  • Spectroscopic Logic (qNMR): Unlike chromatography, which assumes uniform UV response factors across different molecules, is a primary ratio method. By integrating the distinct methyl protons of 2-Methyl-4-nitro-1-phenoxybenzene (~2.3 ppm) against an SI-traceable internal standard, we eliminate response factor bias and achieve absolute mass fraction traceability.

Logic Phenol Phenol Impurity (Polar, early elution) C18 C18 Stationary Phase (Hydrophobic Interaction) Phenol->C18 Weak Affinity Precursor 1-Fluoro-2-methyl-4-nitrobenzene (Moderate polarity) Precursor->C18 Moderate Affinity Product 2-Methyl-4-nitro-1-phenoxybenzene (Hydrophobic, late elution) Product->C18 Strong Affinity

Fig 1: Chromatographic retention logic based on analyte hydrophobicity on a C18 stationary phase.

Self-Validating Experimental Methodologies

A robust analytical protocol must be self-validating—meaning the system inherently proves its own reliability during every run.

Protocol A: HPLC-DAD Purity Assay

This protocol is optimized for resolving 2-Methyl-4-nitro-1-phenoxybenzene from its synthetic precursors.

Materials & Setup:

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: LC-MS grade Water + 0.1% TFA.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% TFA.

  • Gradient: 40% B to 90% B over 15 minutes, hold for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Diode Array Detector (DAD) extracted at 254 nm.

Step-by-Step Execution:

  • Sample Preparation: Dissolve 10.0 mg of the 2-Methyl-4-nitro-1-phenoxybenzene sample in 10 mL of Acetonitrile (1.0 mg/mL).

  • System Suitability Test (SST): Prepare a resolution mixture containing 1.0 mg/mL of the product spiked with 0.01 mg/mL (1%) of 1-fluoro-2-methyl-4-nitrobenzene and phenol.

  • Self-Validation Check: Inject the SST. The system is only valid if the resolution factor ( Rs​ ) between the precursor and the main product peak is ≥2.0 . If Rs​<2.0 , column degradation has occurred, and the run must be aborted to prevent false-positive purity inflation.

  • Sample Analysis: Inject 10 µL of the sample. Calculate purity via area normalization, excluding the void volume.

Protocol B: Absolute Purity via 1H-qNMR

This protocol establishes the absolute mass fraction using an internal standard, conforming to principles outlined in standard .

Materials & Setup:

  • Solvent: Deuterated Chloroform ( CDCl3​ ) with 0.03% TMS.

  • Internal Standard (IS): Dimethyl sulfone ( DMSO2​ ), NIST SRM traceable. Causality: DMSO2​ produces a sharp singlet at ~3.0 ppm, which perfectly avoids spectral overlap with the methyl (~2.3 ppm) and aromatic (6.8–8.1 ppm) protons of 2-Methyl-4-nitro-1-phenoxybenzene.

  • Instrument: 400 MHz (or higher) NMR Spectrometer.

Step-by-Step Execution:

  • Gravimetric Preparation: Using a microbalance (d = 0.001 mg), accurately co-weigh ~15.0 mg of 2-Methyl-4-nitro-1-phenoxybenzene and ~5.0 mg of DMSO2​ into a vial. Record exact masses.

  • Dissolution: Add 0.6 mL of CDCl3​ and transfer to a 5 mm NMR tube.

  • Acquisition Parameters: Set the relaxation delay ( D1​ ) to 30 seconds . Causality: The T1​ relaxation time for the methyl protons is approximately 3-4 seconds. To ensure >99.9% recovery of equilibrium magnetization, D1​ must be ≥5×T1​ . A shorter delay will artificially deflate the calculated purity.

  • Self-Validation Check: Calculate the purity using the integral of the methyl peak (~2.3 ppm, 3H) and independently calculate it using the isolated aromatic peak ortho to the nitro group (~8.1 ppm, 1H). The variance between these two calculated purities must be <0.5% . If the variance is higher, hidden co-eluting impurities are present under one of the peaks.

Visualizing the Certification Workflow

To achieve a "Certified Reference Material" (CRM) grade standard (>99.5% purity), the methodologies above must be applied in an orthogonal workflow, cross-verifying the data. GC-MS parameters are typically adapted from standardized semivolatile organic protocols such as.

Workflow Synthesis Crude 2-M-4-NPB (Ullmann Reaction) HPLC HPLC-DAD (Organic Impurities) Synthesis->HPLC Aliquot 1 GCMS GC-MS (Volatile Impurities) Synthesis->GCMS Aliquot 2 qNMR 1H-qNMR (Absolute Purity) HPLC->qNMR Purity Profile GCMS->qNMR Mass Confirmation Certified Certified Reference Standard (>99.5%) qNMR->Certified SI Traceability

Fig 2: Orthogonal analytical workflow for certifying 2-Methyl-4-nitro-1-phenoxybenzene purity.

References

  • Title: 2-Methyl-4-nitro-1-phenoxybenzene | C13H11NO3 | CID 18616691 Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: Iron-Catalysed Regioselective Functionalisation of Activated Arenes Source: Enlighten Theses, University of Glasgow URL: [Link]

  • Title: US4618727A - Nitro substituted diphenyl ethers Source: Google Patents URL
  • Title: Quantitative NMR spectroscopy in pharmaceutical applications Source: PubMed Central (PMC) URL: [Link]

  • Title: Method 8270D: Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Crystallographic Data Validation: A Comparative Analysis Using 2-Methyl-4-nitro-1-phenoxybenzene Analogues

Introduction: The Imperative of Structural Integrity in Drug Development In the landscape of modern drug discovery and materials science, the precise, unambiguous determination of a molecule's three-dimensional structure...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Structural Integrity in Drug Development

In the landscape of modern drug discovery and materials science, the precise, unambiguous determination of a molecule's three-dimensional structure is paramount. The atomic arrangement dictates function, reactivity, and intermolecular interactions, forming the bedrock upon which rational drug design is built. Single-crystal X-ray diffraction (SC-XRD) remains the definitive "gold standard" for this purpose, offering unparalleled atomic resolution.[1][2] However, the acquisition of a structural model is not the endpoint; it is the beginning of a critical validation process. A crystallographic model is, fundamentally, a hypothesis refined against experimental data. Without rigorous validation, this hypothesis can be flawed, leading to costly errors in downstream research and development.

This guide provides an in-depth, practical framework for the validation of crystallographic data. As of this writing, a public, peer-reviewed crystal structure for 2-Methyl-4-nitro-1-phenoxybenzene is not available in crystallographic databases. Therefore, to illustrate the validation workflow with concrete examples, we will utilize data from structurally related nitrophenols, such as 2-Methyl-4-nitrophenol.[3] This approach allows us to present a universally applicable protocol, grounded in real-world data, that researchers can apply to their own novel structures. We will dissect the causality behind each validation step, compare ideal data with common problematic scenarios, and provide actionable protocols for ensuring the scientific integrity of crystallographic models.

Part 1: The Validation Workflow: From Raw Data to a Confirmed Structure

The journey from a diffracting crystal to a validated, publication-ready structure is a systematic process designed to ensure the model is complete, accurate, and a chemically sensible representation of the experimental data. The universally accepted format for crystallographic data exchange is the Crystallographic Information File (CIF), which contains all the necessary information about the experiment, the crystal, and the resulting atomic model. The validation process is, therefore, centered on interrogating this file.

Experimental Protocol: The checkCIF/PLATON Validation System

The International Union of Crystallography (IUCr) provides a foundational tool for automated validation known as checkCIF.[4][5] This service, which incorporates the powerful PLATON software, scrutinizes a submitted CIF for completeness, self-consistency, and chemical/physical reasonability.[6][7] It is the standard for all IUCr journal submissions and a vital tool for any crystallographer.[8]

Step-by-Step Validation Protocol:

  • CIF Generation: After solving and refining your crystal structure using software like SHELXL or Olex2, generate a complete CIF.[4][9] This file should include not only the atomic coordinates but also extensive metadata about the data collection and refinement process.

  • Submission to checkCIF: Navigate to the IUCr's online checkCIF service (checkcif.iucr.org). Upload your CIF for a full publication check.[5]

  • Report Generation: The server processes the file and generates a validation report in the form of a list of "ALERTS".[10] These are not necessarily errors but are flags that require the scientist's attention.

  • Analysis of ALERTS: ALERTS are categorized by severity (A, B, C, G) to guide your analysis.[10]

    • Level A ALERTS: The most serious. These often point to fundamental problems with the structural model, such as a wrong space group, missed symmetry, or severe inconsistencies in the data. These must be addressed.

    • Level B ALERTS: Potentially serious issues, such as unusual bond lengths or high residual electron density, that require investigation and justification.

    • Level C ALERTS: Less severe, often related to statistical outliers or minor deviations from ideal geometry.

    • Level G ALERTS: General information or suggestions for improving the CIF.

  • Iterative Refinement: Based on the checkCIF report, return to your refinement software. Address the issues flagged. This may involve re-evaluating the space group, modeling disorder, locating missing atoms, or correcting experimental details.

  • Final Validation and Response: Re-run the validation. For any remaining ALERTS that are an unavoidable feature of the crystal (e.g., inherent disorder), a formal explanation should be included in the CIF using a Validation Reply Form (VRF).[5]

Visualization: The Crystallographic Validation Workflow

The following diagram illustrates the iterative nature of the validation process.

Crystallographic Validation Workflow cluster_0 Experimental Phase cluster_1 Modeling & Refinement cluster_2 Validation & Correction cluster_3 Final Output Crystal Single Crystal Growth DataCollection X-ray Data Collection Crystal->DataCollection Diffraction Experiment StructureSolution Structure Solution DataCollection->StructureSolution Refinement Structural Refinement StructureSolution->Refinement CIF_Generation Generate CIF Refinement->CIF_Generation CheckCIF Submit to checkCIF/PLATON CIF_Generation->CheckCIF ReviewAlerts Review ALERTS CheckCIF->ReviewAlerts AddressIssues Address Issues in Model ReviewAlerts->AddressIssues A/B/C ALERTS FinalCIF Validated CIF ReviewAlerts->FinalCIF G ALERTS / Justified Issues AddressIssues->Refinement Iterate & Re-refine Publication Publication / Database Deposit FinalCIF->Publication

Caption: A flowchart of the crystallographic data validation process.

Part 2: Interpreting Validation Data - A Comparative Guide

To understand the practical application of validation, we will compare key crystallographic quality indicators for a hypothetical "high-quality" structure against those of a structure exhibiting common problems. We use the published data for 2-Methyl-4-nitrophenol as a real-world reference point.[3]

Table 1: Comparison of Key Crystallographic Validation Parameters

ParameterHigh-Quality Structure (Ideal)Problematic Structure (Example)2-Methyl-4-nitrophenol[3]Causality & Significance
Data Completeness (%) > 99.0%< 90.0%Not explicitly stated, but derived >95%Incomplete data can lead to an inaccurate model and artificially low displacement parameters. A completeness of less than 85% will trigger a Level A ALERT.
R_int / R_merge < 0.05> 0.15Not explicitly statedMeasures the agreement between symmetry-equivalent reflections. High values suggest poor crystal quality, improper absorption correction, or incorrect symmetry.[11]
R1 (I > 2σ(I)) < 0.05> 0.100.054The residual factor, or R-factor, measures the agreement between the observed diffraction data and the data calculated from the structural model. Lower is better.
wR2 (all data) < 0.12> 0.250.181A weighted R-factor based on all data. Values above 0.25 can indicate issues with the model or data weighting scheme and may trigger an ALERT.[12]
Goodness-of-Fit (GooF) ~ 1.0> 1.5 or < 0.8Not explicitly statedShould be close to 1.0. Significant deviation suggests an incorrect model, poor data quality, or an improper weighting scheme.
Max/Min Residual Density (eÅ⁻³) -0.5 to 0.5> |1.0|Not explicitly statedLarge peaks of residual electron density indicate missing atoms or unmodeled disorder. Large negative holes can suggest an incorrect atom type (e.g., assigning a heavier atom where a lighter one belongs).[8]

The data for 2-Methyl-4-nitrophenol, published in 2009, represents an acceptable structure for its time. Modern instrumentation and refinement techniques would typically yield lower R-factors.

Part 3: Addressing Common Validation ALERTS

The power of the checkCIF system lies in its ability to flag specific, actionable issues. A scientist's expertise is demonstrated in correctly interpreting and resolving these flags.

Visualization: A Decision Tree for Resolving checkCIF ALERTS

CheckCIF_Alert_Response Start Receive checkCIF Report Alert_A Level A ALERT Detected? Start->Alert_A Alert_B Level B ALERT Detected? Alert_A->Alert_B No Stop_And_Fix STOP. Fundamental Issue. Re-evaluate space group, check for twinning/missed symmetry. Alert_A->Stop_And_Fix Yes Alert_C Level C ALERT Detected? Alert_B->Alert_C No Investigate_B Investigate. Check geometry, disorder model, and residual density maps. Alert_B->Investigate_B Yes Review_C Review. Check for typos, minor geometric outliers. Correct if possible. Alert_C->Review_C Yes Finalize Finalize CIF for Publication Alert_C->Finalize No Justify Is the feature real and chemically justified? Investigate_B->Justify Review_C->Justify Justify->Stop_And_Fix No (Error in model) Add_VRF Add explanation to VRF in the CIF. Justify->Add_VRF Yes Add_VRF->Alert_C

Caption: A decision tree for responding to checkCIF validation ALERTS.

Table 2: Common checkCIF ALERTS and Their Resolution

ALERT TypeExample MessageCausality (Why it happens)Recommended Action
PLAT213_ALERT_2_B Atom C7 has ADP max/min Ratio ..... x.x LargeAnisotropic Displacement Parameters (ADPs) are highly elongated, suggesting unmodeled disorder, incorrect atom type, or a site with partial occupancy.Model the atom over two or more positions (disorder refinement). Check if the atom type is correct.
PLAT342_ALERT_3_B Low Bond Precision on C-C Bonds ..... x.xxx Ang.Weakly diffracting crystal or poor data quality leading to high uncertainty in atomic positions.Recollect data on a better crystal, at a lower temperature, or for a longer duration.
PLAT430_ALERT_2_B Short Inter D...A Contact O3 ... O2 .. x.xx Ang.An unusually short intermolecular contact may indicate an incorrectly placed atom or a strong, unexpected interaction.Verify the positions of the involved atoms. Ensure hydrogen atoms are correctly placed. This could be a real, interesting feature of the packing.
GFIX045_ALERT_1_G Missing _publ_section_exptl_refinement text.The CIF is missing a required text field describing the refinement process.Add a detailed description of the refinement procedure to the specified CIF data item.

Part 4: Beyond Diffraction - Complementary Structural Verification

While SC-XRD provides the definitive solid-state structure, it's crucial to ensure the determined structure is consistent with data from other analytical techniques. This provides a self-validating system and builds trustworthiness in the final result. For a compound like 2-Methyl-4-nitro-1-phenoxybenzene, this would include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the chemical connectivity and the number of unique atoms in the molecule, which must match the asymmetric unit found in the crystal structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry confirms the elemental composition, which must match the chemical formula determined from the crystal structure.[13]

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C-O-C ether linkage, NO₂ nitro group) predicted by the crystallographic model.

Discrepancies between spectroscopic and crystallographic data are a major red flag, suggesting either an incorrect crystal structure or that the bulk sample is not the same as the single crystal selected for analysis.

Conclusion

The validation of crystallographic data is not a mere formality but a cornerstone of scientific integrity. It is an investigative process that transforms a refined model into a verified structure. By leveraging automated tools like checkCIF/PLATON, critically evaluating the resulting ALERTS, and corroborating the structure with complementary analytical data, researchers can ensure their findings are robust, reliable, and a trustworthy foundation for future scientific inquiry. This rigorous approach is indispensable for professionals in drug development and materials science, where the cost of an incorrect structural assignment can be immense.

References

  • Purdue University.

  • University of Glasgow, School of Chemistry.

  • University of Glasgow.

  • Massachusetts Institute of Technology.

  • Utrecht University.

  • Cambridge Crystallographic Data Centre.

  • Phenix.

  • Northwestern University.

  • International Union of Crystallography.

  • Spek, A. L. (2003). Journal of Applied Crystallography, 36(1), 7-13.

  • Cambridge Crystallographic Data Centre (CCDC).

  • Spek, A. L. (2009). Acta Crystallographica Section B: Structural Science, 65(1), 148-155.

  • Spek, A. L. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(1), 1-13.

  • International Union of Crystallography.

  • International Union of Crystallography.

  • Bi, S., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(6), o1378.

  • International Union of Crystallography.

  • Spek, A. L. (2020). Acta Crystallographica Section C: Structural Chemistry, 76(1).

  • Cristal.org.

  • International Union of Crystallography.

  • PubChem.

  • PubChem.

  • IUCr Journals.

  • Bi, S., et al. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 6), o1378.

  • ResearchGate.

  • Şahin, S., & Dege, N. (2023). Bulgarian Chemical Communications, 55(2), 308-316.

  • BenchChem.

  • Sigma-Aldrich.

  • Butt, G., et al. (2012). Crystals, 2(1), 105-112.

  • Valero, R., et al. (2014). Revista de la Sociedad Química de México, 58(3), 263-269.

  • Goud, B. S., et al. (2022). Molbank, 2022(3), M1437.

  • Sigma-Aldrich.

  • Creative Biostructure.

Sources

Validation

Validating assay methods for nitro-aromatic ether intermediates

Validating Assay Methods for Nitro-Aromatic Ether Intermediates: A Comparative Guide under ICH Q2(R2) As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by nitro-aromatic eth...

Author: BenchChem Technical Support Team. Date: March 2026

Validating Assay Methods for Nitro-Aromatic Ether Intermediates: A Comparative Guide under ICH Q2(R2)

As a Senior Application Scientist, I frequently encounter the unique analytical challenges posed by nitro-aromatic ether intermediates. These compounds—critical building blocks in active pharmaceutical ingredient (API) synthesis and agrochemical development—demand rigorous assay validation. The highly electron-withdrawing nature of the nitro group, combined with the chemical reactivity of the ether linkage, creates specific chromatographic behaviors that must be mechanistically understood to develop a robust, self-validating analytical method.

With the recent implementation of the ICH Q2(R2) guidelines (effective June 2024)[1], our validation strategies must now embrace a lifecycle and Quality-by-Design (QbD) approach. This paradigm shift requires analytical methods to be deeply integrated with ICH Q14 principles, focusing on predefined Analytical Target Profiles (ATPs) rather than merely checking off validation parameters[2].

Methodological Comparison: RP-HPLC-UV vs. GC-ECD

When defining the ATP for a nitro-aromatic ether, the primary decision is selecting the appropriate analytical platform. The two dominant techniques are Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography with Electron Capture Detection (GC-ECD).

The choice is dictated by the chemical physics of the molecule. The nitro group provides an excellent chromophore for UV detection (typically absorbing strongly between 250–280 nm) and possesses an extreme electron affinity, making it highly responsive to ECD[3]. However, the thermal instability of the ether bond and the C-NO₂ linkage at high temperatures heavily influences method reliability[4].

Table 1: Quantitative Comparison of Assay Platforms for Nitro-Aromatic Ethers

ParameterRP-HPLC-UVGC-ECDCausality / Mechanistic Driver
Linear Dynamic Range Broad ( 103 to 104 )Narrow ( 101 to 102 )UV detectors follow the Beer-Lambert law linearly over a wide range; ECD saturates quickly due to a finite electron pool[3].
Sensitivity (LOD) Moderate (0.1 – 1.0 µg/mL)Extremely High (1 – 10 pg/mL)Nitro groups capture thermal electrons efficiently, making ECD highly sensitive for trace analysis[3].
Thermal Stability High (Analyzed at 25–40°C)Low (Inlet >200°C)Nitro-aromatic ethers can degrade thermally; GC requires deactivated liners to prevent breakdown[3][4].
Primary Application Main Component Assay (Purity)Trace Impurity AnalysisThe broad linearity of HPLC suits 100% assay targets; the high sensitivity of GC suits ppm-level genotoxic impurities.

Analytical Target Profile (ATP) & Validation Workflow

Under ICH Q2(R2), validation is no longer a retrospective checklist but a continuous lifecycle. The workflow below illustrates the logical progression from defining the ATP to establishing a self-validating baseline.

Q2R2_Lifecycle ATP Analytical Target Profile (ATP) Define Assay Goals Method Method Selection RP-HPLC vs. GC-ECD ATP->Method Guides Selection Risk Risk Assessment (ICH Q14) Thermal & Matrix Effects Method->Risk Identifies Variables Val ICH Q2(R2) Validation Linearity, Accuracy, Precision Risk->Val Defines Test Scope Report Lifecycle Management Continuous Monitoring Val->Report Establishes Baseline

ICH Q2(R2) Analytical Lifecycle and Validation Workflow for Nitro-Aromatic Ethers.

Step-by-Step Experimental Protocol: Self-Validating RP-HPLC Assay

Based on the ATP comparison, RP-HPLC-UV is the superior choice for a major component assay due to its broad linear range and the mitigation of thermal degradation risks[3][4]. The following protocol outlines a self-validating workflow designed to meet the rigorous standards of ICH Q2(R2)[5].

Preparation & Mechanistic Insight: Solid-Phase Extraction (SPE) is recommended to isolate the intermediate from complex reaction matrices. SPE yields extracts that are compatible with both LC and GC, allowing for orthogonal confirmation if needed[3]. Furthermore, the strong dipole moment of the nitro group can induce secondary interactions with unendcapped silanols on the stationary phase. Using a high-density, double-endcapped C18 or a biphenyl column (which leverages π−π interactions with the electron-deficient aromatic ring) is critical to preventing peak tailing.

Step 1: System Suitability Testing (SST) & Bracketing

  • Action: Inject a resolution mixture containing the nitro-aromatic ether and its closest known synthetic impurity (e.g., the parent phenol).

  • Causality: A self-validating system must prove it is capable of the analysis before data collection begins. Ensure Resolution ( Rs​ ) > 2.0 and Tailing Factor ( Tf​ ) < 1.5. This verifies column endcapping integrity and mobile phase pH stability.

Step 2: Specificity and Forced Degradation

  • Action: Subject the intermediate to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and UV light. Analyze using a Photodiode Array (PDA) detector.

  • Causality: Nitro-aromatic ethers are highly susceptible to nucleophilic aromatic substitution ( SN​Ar ) at the ether linkage under basic conditions. Forced degradation proves the method is stability-indicating. The peak purity angle must be less than the peak purity threshold to confirm no co-eluting degradants[5].

Step 3: Linearity and Range Establishment

  • Action: Prepare a 5-point calibration curve ranging from 80% to 120% of the target assay specification[5].

  • Causality: ICH Q2(R2) mandates this specific range for assay validation. The broad linear range of the UV detector ensures that variations in manufacturing yield do not push the sample out of the calibrated, predictable domain[3].

Step 4: Accuracy via Matrix Spiking

  • Action: Spike the reference standard into a blank synthetic reaction matrix at 80%, 100%, and 120% levels. Perform in triplicate (9 determinations total).

  • Causality: Accuracy must account for matrix effects. By spiking into the actual synthetic matrix (rather than pure solvent), we validate that residual catalysts, salts, or solvents do not cause UV signal suppression or enhancement. Recovery must fall strictly between 98.0% and 102.0%.

Step 5: Precision (Repeatability & Intermediate Precision)

  • Action: Perform 6 replicate injections of the 100% standard (Repeatability). Have a second analyst repeat the process on a different day using a different column lot (Intermediate Precision).

  • Causality: This ensures the method's ruggedness against normal laboratory variations, fulfilling the lifecycle robustness requirements introduced by ICH Q14 and enforced by Q2(R2)[2].

References

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. International Council for Harmonisation (ICH). Available at:[Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]

  • Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD. Defense Technical Information Center (DTIC). Available at: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns. Loughborough University Research Repository. Available at: [Link]

Sources

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